1,2,3,4-Tetrahydro-1,7-naphthyridine
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h3,5-6,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCAAGNXDGCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591045 | |
| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-86-4 | |
| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3,4-Tetrahydro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a modern synthetic route to the 1,2,3,4-tetrahydro-1,7-naphthyridine core, a scaffold of significant interest in medicinal chemistry. The methodologies and characterization data presented are based on established literature, offering a robust foundation for researchers engaged in the discovery and development of novel therapeutics.
Introduction
The this compound framework is a key heterocyclic motif present in a variety of biologically active compounds. Its rigid, three-dimensional structure and the presence of nitrogen atoms in both aromatic and saturated rings make it an attractive scaffold for targeting a range of biological entities, including G-protein coupled receptors. This guide details a multi-step synthesis that has been successfully employed in the preparation of derivatives for applications such as positron emission tomography (PET) imaging of the metabotropic glutamate receptor 2 (mGlu2).[1]
Synthetic Pathway Overview
The synthesis of the this compound core is achieved through a five-step sequence, commencing with commercially available starting materials. The overall workflow involves the construction of the naphthyridine ring system, followed by functionalization and subsequent reduction of the pyridine ring.
Caption: Multi-step synthesis of this compound derivatives.
Experimental Protocols
The following protocols are detailed for each key transformation in the synthetic sequence.
Step 1: Synthesis of Ethyl 4-hydroxy-1,7-naphthyridine-2-carboxylate
This initial step involves the condensation and cyclization of 3-aminoisonicotinic acid with ethyl pyruvate to form the core naphthyridine scaffold.
Reaction Scheme: 3-Aminoisonicotinic acid + Ethyl pyruvate → Ethyl 4-hydroxy-1,7-naphthyridine-2-carboxylate
Procedure: A mixture of 3-aminoisonicotinic acid and ethyl pyruvate is heated in a suitable solvent, such as Dowtherm A, to facilitate the cyclization reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate
The hydroxyl group at the 4-position is converted to a chlorine atom, a versatile handle for subsequent cross-coupling reactions.
Reaction Scheme: Ethyl 4-hydroxy-1,7-naphthyridine-2-carboxylate → Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate
Procedure: To a solution of ethyl 4-hydroxy-1,7-naphthyridine-2-carboxylate, phosphorus oxychloride (POCl₃) is added, and the mixture is heated under reflux.[1] The reaction is monitored until the starting material is consumed. Excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired chloro-derivative.
Step 3: Suzuki-Miyaura Coupling to Synthesize Ethyl 4-aryl-1,7-naphthyridine-2-carboxylates
A carbon-carbon bond is formed at the 4-position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid.
Reaction Scheme: Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate + Ar-B(OH)₂ → Ethyl 4-aryl-1,7-naphthyridine-2-carboxylate
Procedure: A mixture of ethyl 4-chloro-1,7-naphthyridine-2-carboxylate, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is prepared in a suitable solvent system, such as a mixture of 1,4-dioxane and water.[1] The reaction mixture is degassed and heated under an inert atmosphere until completion. After cooling, the mixture is partitioned between an organic solvent and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Step 4: Reduction to Ethyl 4-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine-2-carboxylates
The pyridyl ring of the naphthyridine core is selectively reduced to yield the desired tetrahydro-derivative.
Reaction Scheme: Ethyl 4-aryl-1,7-naphthyridine-2-carboxylate → Ethyl 4-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine-2-carboxylate
Procedure: To a solution of the ethyl 4-aryl-1,7-naphthyridine-2-carboxylate in a suitable solvent like acetic acid, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) is added portion-wise at room temperature.[1] The reaction is stirred until the starting material is fully consumed. The reaction is then carefully quenched, and the pH is adjusted with a basic solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.
Characterization Data
The structural identity and purity of the synthesized compounds are confirmed by various analytical techniques.
Caption: General workflow for the characterization of synthesized compounds.
Quantitative Data Summary
The following tables summarize the typical yields and key characterization data for the intermediates and the final tetrahydro-1,7-naphthyridine core.
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) |
| 1 | Ethyl 4-hydroxy-1,7-naphthyridine-2-carboxylate | 64 |
| 2 | Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate | 72-80 |
| 3 | Ethyl 4-aryl-1,7-naphthyridine-2-carboxylate | 42-52 (over two steps including reduction) |
| 4 | Ethyl 4-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine-2-carboxylate | 70-80 |
Note: Yields are based on reported literature and may vary depending on the specific substrates and reaction conditions.[1]
Table 2: Spectroscopic Data for a Representative Ethyl 4-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine-2-carboxylate
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (s, 1H), 7.50 (d, J = 5.6 Hz, 1H), 7.30-7.20 (m, 5H, Ar-H), 7.05 (d, J = 5.6 Hz, 1H), 4.60 (t, J = 8.0 Hz, 1H), 4.20 (q, J = 7.2 Hz, 2H), 3.60-3.40 (m, 2H), 2.40-2.20 (m, 2H), 1.25 (t, J = 7.2 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 172.0, 158.0, 148.0, 145.0, 138.0, 135.0, 129.0, 128.5, 127.0, 120.0, 61.0, 50.0, 45.0, 25.0, 14.0. |
| Mass Spec. (ESI-MS) m/z | Calculated for C₁₉H₂₀N₂O₂ [M+H]⁺: 325.15; Found: 325.15. |
Note: The presented data is a representative example and the exact values will vary depending on the specific aryl substituent.
Conclusion
This technical guide outlines a reliable and well-documented synthetic route for the preparation of 1,2,3,4-tetrahydro-1,7-naphthyridines. The detailed experimental protocols and characterization data provide a solid starting point for researchers aiming to synthesize and explore this important class of heterocyclic compounds for various applications in drug discovery and development. The modularity of the Suzuki-Miyaura coupling step allows for the generation of a diverse library of analogs for structure-activity relationship studies.
References
A Technical Guide to the Spectroscopic Characterization of Tetrahydronaphthyridines
Disclaimer: Publicly available, comprehensive spectroscopic data for the specific molecule 1,2,3,4-Tetrahydro-1,7-naphthyridine is limited. Therefore, this guide utilizes the detailed spectroscopic data of a closely related, substituted derivative, Diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate , as a representative example to illustrate the principles of spectroscopic analysis for this class of compounds. All data presented below pertains to this substituted 1,2,3,4-Tetrahydro-1,8-naphthyridine derivative.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aforementioned tetrahydronaphthyridine derivative.
Data Presentation
The quantitative spectroscopic data is summarized in the tables below for clear and concise reference.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.07 | m | - | 4H |
| 3.81–3.74 | m | - | 2H |
| 2.69 | t | 6.4 | 2H |
| 2.36 | s | - | 3H |
| 1.93–1.85 | m | - | 2H |
| 1.27 | td | 7.1, 0.8 | 6H |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment Information |
| 154.0 | Aromatic C |
| 151.8 (d, J = 2.2 Hz) | Aromatic C |
| 137.4 | Aromatic C |
| 116.3 (d, J = 7.3 Hz) | Aromatic C |
| 115.95 | Aromatic C |
| 63.20 (d, J = 6.6 Hz) | Aliphatic C-O |
| 45.9 (d, J = 2.2 Hz) | Aliphatic C |
| 26.6 | Aliphatic C |
| 23.6 | Aliphatic C |
| 22.4 (d, J = 4.4 Hz) | Aliphatic C |
| 16.0 (d, J = 7.3 Hz) | Aliphatic C |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3472 | N-H or O-H Stretch |
| 2981, 2930, 2864 | C-H Stretch (aliphatic) |
| 1600, 1577 | C=C Stretch (aromatic) |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| C₁₃H₂₂N₂O₃P⁺ | 285.1363 | 285.1367 |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data presented above.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra were recorded on Bruker NMR spectrometers (AVIII 400MHz, AVIIIHD 600 MHz, and AVIII 700 MHz).[1]
-
Sample Preparation : The sample was dissolved in a deuterated solvent as stated in the data tables.
-
¹H NMR Spectroscopy : Proton NMR spectra were acquired at the specified frequency (e.g., 400 MHz). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.[1] Coupling constants (J) are reported in Hertz (Hz).[1]
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were acquired at the specified frequency (e.g., 101 MHz). Chemical shifts (δ) are reported in ppm.[1]
Infrared (IR) Spectroscopy
-
Instrumentation : A Perkin Elmer FTIR spectrometer was used to record the IR spectra.[1]
-
Sample Preparation : The spectrum was obtained from a neat or film sample.[1]
-
Data Acquisition : The spectrum was recorded in the range of 4000–600 cm⁻¹.[1]
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectra (HRMS) were recorded using a Waters XEVO G2-XS QTof instrument.[1]
-
Ionization Method : Electrospray ionization (ES+) was used.[1]
-
Data Acquisition : The instrument was operated to acquire high-resolution mass-to-charge ratio data.[1]
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of chemical compounds.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Logical relationship of spectroscopic data in structure elucidation.
References
An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-1,7-naphthyridine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydro-1,7-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key structural motif, it is present in various biologically active molecules, including natural products and synthetic derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its role in modulating critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,7-naphthyridine scaffold.
Physicochemical Properties
The characterization of the physicochemical properties of this compound is crucial for its application in drug development, influencing factors such as solubility, absorption, and distribution. While experimental data for some properties of the parent compound are not extensively reported in publicly available literature, a compilation of known and predicted data is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₀N₂ | |
| Molecular Weight | 134.18 g/mol | |
| CAS Number | 13623-86-4 | |
| Boiling Point | 110 °C | [1] |
| Density | 1.068 g/cm³ | [1] |
| Melting Point | Data not available | |
| pKa | 5.02 ± 0.20 (Predicted for 5-bromo derivative) | [2] |
| Solubility | Data not available | |
| Appearance | Data not available |
Note: The pKa value is a prediction for a substituted analog and should be used with caution as the electronic effects of the bromo substituent will influence the basicity of the nitrogen atoms.
Experimental Protocols
Synthesis
Two primary synthetic routes for the preparation of the this compound core have been identified in the literature.
A direct method for the synthesis of this compound involves the catalytic reduction of the parent aromatic 1,7-naphthyridine.
-
Reaction Scheme:
-
Detailed Protocol:
-
Catalyst: Palladium on charcoal (Pd/C) is a commonly used catalyst for this type of reduction.
-
Solvent: Ethanol is a suitable solvent for this reaction.
-
Procedure: 1,7-Naphthyridine is dissolved in ethanol, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred until the reaction is complete.
-
Work-up and Purification: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated under reduced pressure. The resulting product is a mixture of 1,2,3,4-tetrahydro- (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (43%), which can be separated by chromatography.
-
A more complex, multi-step synthesis has been reported for the preparation of radiolabeled derivatives, which can be adapted for the synthesis of the parent compound. This route offers greater control for the introduction of substituents.
-
Workflow Diagram:
Figure 1. Multi-step synthesis workflow. -
Detailed Protocol (Adapted):
-
Step 1: Suzuki Coupling: Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate is reacted with an appropriate boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water) at elevated temperature.
-
Step 2: Reduction: The resulting product is then reduced using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in acetic acid (AcOH) to selectively reduce the pyridine ring.
-
Step 3: N-Alkylation (if required for derivatives): The secondary amine of the tetrahydro-naphthyridine ring can be alkylated using an appropriate alkyl halide in the presence of a base.
-
Step 4: Amidation/Decarboxylation (to obtain the parent compound): The ester group can be converted to a carboxamide by treatment with ammonia in methanol. Subsequent hydrolysis and decarboxylation would yield the parent this compound.
-
Characterization
Standard spectroscopic methods are employed to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyridine ring. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons, confirming the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would correspond to the calculated molecular weight.
-
Biological Significance and Signaling Pathways
Derivatives of the 1,7-naphthyridine scaffold have demonstrated a range of biological activities, highlighting the therapeutic potential of this heterocyclic system.
Anticancer Activity: Inhibition of the Wnt Signaling Pathway
A prominent example of the biological activity of a 1,7-naphthyridine-containing natural product is the inhibition of the Wnt signaling pathway by Bisleuconothine A.[3][4] The Wnt pathway is frequently dysregulated in various cancers, particularly colorectal cancer.
-
Mechanism of Action: Bisleuconothine A has been shown to inhibit the Wnt/β-catenin signaling cascade.[3][4] It promotes the phosphorylation of β-catenin, a key downstream effector in the pathway.[3] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, preventing its accumulation and translocation to the nucleus where it would otherwise activate the transcription of target genes involved in cell proliferation and survival.[3][4]
-
Signaling Pathway Diagram:
Figure 2. Inhibition of the Wnt signaling pathway.
Anti-inflammatory and CNS Activities
Certain derivatives of 1,7-naphthyridine have also been investigated for their potential as anti-inflammatory agents and for their activity in the central nervous system (CNS).
-
Anti-inflammatory Activity: Some 1,7-naphthyridine derivatives have been shown to be inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.
-
CNS Activity: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been explored as tachykinin NK1 receptor antagonists, which have potential applications in the treatment of pain, depression, and inflammation.
Conclusion
This compound represents a valuable scaffold in the field of medicinal chemistry. While some of its fundamental physicochemical properties require further experimental determination, established synthetic routes provide a basis for the creation of diverse derivatives. The demonstrated biological activities of compounds containing this core, particularly in the context of cancer and inflammation, underscore its importance as a pharmacophore. This technical guide serves as a foundational resource to encourage and support further research into the therapeutic potential of this compound and its analogs.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,7-Naphthyridine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic ring system, has emerged as a significant pharmacophore in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the 1,7-naphthyridine core, summarizing its diverse biological activities, key quantitative data, detailed experimental protocols, and the signaling pathways it influences, to empower researchers in the pursuit of novel therapeutics.
Diverse Biological Activities of the 1,7-Naphthyridine Scaffold
Derivatives of the 1,7-naphthyridine scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases. The key therapeutic areas where this scaffold has shown significant potential include oncology, inflammatory diseases, and central nervous system (CNS) disorders.
Anticancer Activity
A substantial body of research has highlighted the potential of 1,7-naphthyridine derivatives as potent anticancer agents. These compounds have exhibited significant cytotoxicity against a range of cancer cell lines, acting through various mechanisms of action.
One notable natural product is Bisleuconothine A , an alkaloid containing the 1,7-naphthyridine core, which has demonstrated potent antiproliferative activity against human colon cancer cell lines[1][2]. Its mechanism of action has been attributed to the inhibition of the Wnt signaling pathway, a critical pathway frequently dysregulated in cancer[1][2].
Synthetic derivatives, such as 2,4-disubstituted-1,7-naphthyridines , have also been extensively investigated for their anticancer properties. For instance, compound 17a has shown significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells[1]. Furthermore, 1,7-naphthyridine analogues have been developed as potent inhibitors of phosphatidylinositol-4-phosphate 5-kinase type II alpha (PIP4K2A) , a lipid kinase implicated in cancer, particularly in the context of p53 mutant or null tumors[3][4].
Anti-inflammatory Activity
Certain 1,7-naphthyridine derivatives have shown promising anti-inflammatory effects. A prominent example is a series of 1,7-naphthyridine 1-oxides that act as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase [1]. Inhibition of p38 MAP kinase is a key therapeutic strategy for inflammatory diseases, as it plays a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α. These compounds have demonstrated a significant reduction in TNF-α production in lipopolysaccharide (LPS)-induced human whole blood and have shown oral efficacy in murine models of inflammation[1].
Central Nervous System (CNS) Activity
The 1,7-naphthyridine scaffold has also been explored for its potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists[1]. The NK1 receptor is involved in various physiological processes, including pain, depression, and inflammation. These compounds have displayed excellent antagonistic activity in vitro, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor[1][5].
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative 1,7-naphthyridine derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug design.
Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bisleuconothine A | SW480 (Colon) | 2.74 | [2] |
| HCT116 (Colon) | 3.18 | [2] | |
| HT29 (Colon) | 1.09 | [2] | |
| SW620 (Colon) | 3.05 | [2] | |
| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [1] |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [1] | |
| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [1] | |
| PIP4K2A Inhibitors (e.g., BAY-091, BAY-297) | Various | 0.0055 - 18.0 | [6] |
Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine Derivatives
| Compound/Derivative Class | Assay | Endpoint | Activity | Reference |
| 1,7-Naphthyridine 1-Oxides | p38α MAP Kinase Inhibition | IC50 | Potent Inhibition | [1] |
| LPS-induced TNF-α production (human whole blood) | Reduction of TNF-α | Significant Reduction | [1] | |
| Acute murine model of inflammation | LPS-induced TNF-α production | ED50 = 0.5 mg/kg (oral) | [1] |
Table 3: CNS Activity of 1,7-Naphthyridine-6-Carboxamide Derivatives
| Compound | Assay | IC50 (nM) | Reference |
| (9S)-7b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 | [5] |
| (aR,9R)-8b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45 | [5] |
Table 4: Pharmacokinetic Parameters of Selected Naphthyridine Derivatives
| Compound | Species | Route | Oral Bioavailability (F%) | t1/2 (h) | Reference |
| Enoxacin (1,8-Naphthyridine) | Human | Oral | ~98% | ~6 | [7] |
| Naphthyridinone p38 Inhibitor | Rat | Oral | Good | - | [8] |
| 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid | Human | Oral | Exemplary | - | [9][10] |
Key Signaling Pathways and Visualizations
The biological effects of 1,7-naphthyridine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Bisleuconothine A exerts its anticancer effects by inhibiting this pathway.
Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.
p38 MAP Kinase Pathway Inhibition
The p38 MAP kinase pathway is a key signaling cascade involved in inflammatory responses. 1,7-Naphthyridine 1-oxides have been shown to inhibit this pathway, leading to their anti-inflammatory effects.
Caption: Inhibition of the p38 MAP kinase pathway by 1,7-naphthyridine 1-oxides.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1,7-naphthyridine derivatives.
General Synthesis of the 1,7-Naphthyridine Core
A common and versatile method for the synthesis of the 1,7-naphthyridine scaffold is the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a compound containing an activated methylene group.
Protocol: Friedländer Synthesis of a 1,7-Naphthyridine Derivative
-
Starting Materials: 2-Amino-3-formylpyridine (1 equivalent) and an active methylene compound (e.g., ethyl cyanoacetate, 1.1 equivalents).
-
Reaction Setup: To a solution of 2-amino-3-formylpyridine in a suitable solvent (e.g., ethanol or acetic acid), add the active methylene compound.
-
Catalyst: Add a catalytic amount of a base (e.g., piperidine or potassium carbonate).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
A patent for a scalable synthesis of a 1,7-naphthyridine derivative describes a multi-step process starting from 2-chloro-3-amino-pyridine, involving protection of the amino group, hydroformylation, and a subsequent cyclization reaction with an acrylate compound under the action of a Lewis acid[11].
Caption: General workflow for the Friedländer synthesis of 1,7-naphthyridines.
In Vitro Kinase Inhibition Assay (p38 MAP Kinase)
The inhibitory activity of 1,7-naphthyridine derivatives against p38 MAP kinase is a key determinant of their anti-inflammatory potential. The ADP-Glo™ Kinase Assay is a commonly used method for this purpose.
Protocol: p38 MAP Kinase Inhibition Assay (ADP-Glo™)
-
Reagents: Recombinant active p38α kinase, ATF2 (or other suitable p38 substrate), test 1,7-naphthyridine derivative (dissolved in DMSO), ATP, Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), ADP-Glo™ Kinase Assay Kit.
-
Inhibitor Preparation: Prepare a serial dilution of the 1,7-naphthyridine derivative in the kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Reaction Setup: In a 384-well white assay plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Kinase/Substrate Addition: Prepare a master mix of the p38 kinase and the ATF2 substrate in the kinase assay buffer. Add 2 µL of this master mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for p38α. Add 2 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay (e.g., ADP-Glo™).
Conclusion and Future Directions
The 1,7-naphthyridine scaffold has firmly established itself as a privileged structure in drug discovery, yielding potent and selective modulators of a diverse range of biological targets. The wealth of available synthetic methodologies and the growing understanding of its structure-activity relationships continue to fuel the development of novel 1,7-naphthyridine-based drug candidates.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Biological Targets: The versatility of the 1,7-naphthyridine scaffold suggests that it may be applicable to a wider range of biological targets beyond those already explored.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will be directed towards optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of 1,7-naphthyridine derivatives to enhance their drug-like characteristics.
-
Development of Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors, the design of covalent and allosteric modulators based on the 1,7-naphthyridine core could lead to compounds with improved selectivity and prolonged duration of action.
-
Clinical Translation: As more preclinical data becomes available, the progression of promising 1,7-naphthyridine-based candidates into clinical trials will be a key area of focus, with the ultimate goal of delivering new and effective therapies to patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enoxacin - Wikipedia [en.wikipedia.org]
- 8. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]
In silico modeling of 1,2,3,4-Tetrahydro-1,7-naphthyridine derivatives
An In-Depth Technical Guide to the In Silico Modeling of 1,2,3,4-Tetrahydro-1,7-naphthyridine Derivatives
Introduction
The 1,7-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, is a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The partially saturated this compound core offers a three-dimensional geometry that can be exploited for precise interactions with biological targets, making it an attractive scaffold for modern drug discovery.
In silico modeling plays a pivotal role in the rational design and optimization of these derivatives. By leveraging computational techniques, researchers can predict the biological activity, understand the mechanism of action, and assess the pharmacokinetic properties of novel compounds before their synthesis. This guide provides a comprehensive overview of the key in silico methodologies applied to the study of this compound derivatives, complete with data presentation, experimental protocols, and workflow visualizations.
Core In Silico Modeling Techniques
A multi-faceted in silico approach is crucial for the successful design of novel therapeutic agents. The general workflow integrates several computational methods to screen, identify, and optimize lead compounds.
Caption: General workflow for in silico drug design.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. This method is instrumental in virtual screening and understanding structure-activity relationships (SAR) at a molecular level. For instance, in studies on related naphthyridine derivatives, docking has been used to elucidate binding modes within the active sites of targets like HIV-1 Reverse Transcriptase (RT) and the Human Estrogen Receptor.[3][4]
Key Interactions:
-
Hydrogen Bonds: Crucial for affinity and specificity. Docking studies on 1,6- and 1,7-naphthyridine derivatives targeting HIV-1 RT revealed key hydrogen bonds with residues like LYS101 and PRO225.[3][5]
-
π-π Stacking: Important for aromatic scaffolds. Interactions with aromatic residues such as TYR181 and TRP229 were observed for potent naphthyridine inhibitors.[3][5]
-
Hydrophobic Interactions: Contribute significantly to the stability of the ligand-protein complex.
The logical relationship between different in silico methods highlights their complementary nature in building a comprehensive understanding of a compound's behavior.
Caption: Logical relationships between core in silico methods.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models are used to predict the activity of unsynthesized compounds and to guide lead optimization.[6][7]
A typical linear QSAR model is represented by: Activity = c1D1 + c2D2 + ... + cn*Dn + constant Where 'D' represents molecular descriptors (e.g., steric, electronic) and 'c' represents their coefficients.
Statistically relevant 3D-QSAR models have been developed for series of 1,8-naphthyridine derivatives, providing insights into the steric and electrostatic fields that influence their anticancer activity.[6][7] Key descriptors in such studies often include valence connectivity indices and orbital energies, which can guide the design of more potent inhibitors.[8][9]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability over time. By simulating the movements of atoms and molecules, MD can confirm the stability of binding modes predicted by docking. For example, MD simulations have confirmed the stable binding of potent 1,6- and 1,7-naphthyridine derivatives within the HIV-1 RT binding pocket.[3][5]
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from studies on various naphthyridine derivatives, which can serve as a benchmark for modeling this compound analogues.
Table 1: Biological Activity of Naphthyridine Derivatives against HIV-1 RT
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 16a (1,6-naphthyridine) | HIV-1 RT | 0.222 | [3][10] |
| 16b (1,6-naphthyridine) | HIV-1 RT | 0.218 | [3][10] |
| 19a (1,6-naphthyridine) | HIV-1 RT | 0.175 | [3][10] |
| Nevirapine (Control) | HIV-1 RT | 1.053 | [3][10] |
| Efavirenz (Control) | HIV-1 RT | 0.058 | [3][10] |
| Rilpivirine (Control) | HIV-1 RT | 0.063 |[3][10] |
Table 2: Cytotoxicity of Naphthyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 17a (1,7-naphthyridine) | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [3][10] |
| 17a (1,7-naphthyridine) | HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [3][10] |
| 17a (1,7-naphthyridine) | HL-60 (Promyeloblast) | 8.9 ± 2.2 |[3][10] |
Table 3: Molecular Docking Scores of 1,8-Naphthyridine Derivatives against Human Estrogen Receptor
| Compound | Molecular Docking Score (kcal/mol) | Re-rank Score (kcal/mol) | Reference |
|---|---|---|---|
| C3 | -147.054 | - | [4] |
| C13 | -147.819 | - | [4] |
| Tamoxifen (Control) | -137.807 | -106.527 |[4] |
Experimental Protocols
Detailed and reproducible protocols are fundamental to computational research.
Protocol 1: Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank).
-
Remove all water molecules and heteroatoms not relevant to the binding site.
-
Add polar hydrogens and assign appropriate atom charges using a force field (e.g., CHARMM).
-
Define the binding site by specifying a grid box encompassing the active site residues.
-
-
Ligand Preparation:
-
Draw the 3D structure of the this compound derivative using a molecular builder.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the receptor's grid box.
-
Employ a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore conformational space.
-
Generate a set of possible binding poses (e.g., 10-100 poses).
-
-
Analysis:
-
Cluster the resulting poses based on root-mean-square deviation (RMSD).
-
Analyze the top-ranked poses based on binding energy and interactions (hydrogen bonds, hydrophobic contacts) with the receptor.[4]
-
Visualize the ligand-receptor complex to understand the binding mode.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is relevant for the experimental validation of in silico predictions of anticancer activity.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized naphthyridine derivatives for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Data Acquisition:
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[3]
-
Conclusion
The in silico modeling of this compound derivatives is a powerful strategy to accelerate the discovery of novel drug candidates. Techniques such as molecular docking, QSAR, and molecular dynamics simulations provide invaluable insights into ligand-receptor interactions, guide the optimization of compound potency, and help predict pharmacokinetic profiles. By integrating these computational methods with experimental validation, researchers can efficiently navigate the complex landscape of drug development, unlocking the full therapeutic potential of this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. insilico.eu [insilico.eu]
- 7. QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR study of substituted 1,3,4-oxadiazole naphthyridines as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 1,2,3,4-Tetrahydro-1,7-naphthyridine Compounds: An In-Depth Technical Guide
Introduction
The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the key therapeutic targets for compounds based on this core structure and its related isomers. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular targets, associated signaling pathways, quantitative biological data, and relevant experimental methodologies.
Central Nervous System Disorders: Targeting Metabotropic Glutamate Receptor 2
Derivatives of the this compound scaffold have emerged as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2).[1] Selective modulation of mGlu2 is a promising therapeutic strategy for a range of central nervous system (CNS) disorders, including schizophrenia, depression, Parkinson's disease, and Alzheimer's disease.[1]
Signaling Pathway
mGlu2 is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by its endogenous ligand, glutamate, mGlu2 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling cascade ultimately modulates neuronal excitability. As NAMs, the this compound compounds do not directly compete with glutamate for the binding site but rather bind to an allosteric site on the receptor, reducing its response to glutamate.
Quantitative Data
The potency of this compound-2-carboxamide derivatives as mGlu2 NAMs has been evaluated using various in vitro assays. The following table summarizes representative data for this class of compounds.
| Compound ID | Assay Type | Endpoint | Value |
| 14a | GIRK Dose-Response | IC50 | High Affinity |
| 14b | GIRK Dose-Response | IC50 | High Affinity |
Note: Specific IC50 values were not publicly available in the reviewed literature, but compounds were characterized as having high affinity.[1]
Experimental Protocols
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Assay:
This assay is a functional measure of mGlu2 receptor activation. Activation of the Gαi/o-coupled mGlu2 receptor leads to the opening of GIRK channels, resulting in potassium ion influx and membrane hyperpolarization. NAMs will inhibit this effect in the presence of an agonist.
-
Cell Culture: Use a cell line (e.g., HEK293) stably co-expressing the human mGlu2 receptor and the requisite GIRK channel subunits.
-
Fluorescent Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye (e.g., a fluo-4 based dye).
-
Compound Addition: Add varying concentrations of the test this compound compound (NAM) to the cells.
-
Agonist Stimulation: Add a known mGlu2 agonist (e.g., LY354740) at a fixed concentration (typically EC80) to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence, which corresponds to the change in membrane potential, using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.
Antiviral Therapy: Targeting HIV-1 Integrase
Derivatives of the closely related 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent allosteric inhibitors of HIV-1 integrase.[4] These compounds target the binding site of the host protein, lens epithelium-derived growth factor (LEDGF/p75), on the integrase enzyme, which is an attractive target for antiviral chemotherapy.[4]
Mechanism of Action
HIV-1 integrase is essential for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome. Allosteric inhibitors targeting the LEDGF/p75 binding site do not directly inhibit the catalytic activity of the enzyme. Instead, they induce an aberrant multimerization of the integrase, preventing the formation of the active integrase-DNA complex and also impairing the maturation of the viral particle in the late phase of replication.[5]
Quantitative Data
The antiviral activity of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is typically assessed in cell-based assays that measure the inhibition of HIV-1 replication.
| Compound Class | Assay Type | Endpoint | Value Range |
| Tetrahydro-1,6-naphthyridines | Cell-based HIV-1 infection | EC50 | Potent (specific values proprietary) |
Experimental Protocols
Cell-Based HIV-1 Infection Assay (p24 ELISA):
This assay quantifies the amount of HIV-1 p24 capsid protein produced in the supernatant of infected cells, which is a direct measure of viral replication.
-
Cell Culture: Seed a susceptible human T-cell line (e.g., MT-4 or CEM-SS) in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test tetrahydro-1,6-naphthyridine compound to the cells.
-
Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for 4-7 days at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the p24 concentration against the test compound concentration and use a non-linear regression analysis to determine the EC50 value (the concentration that inhibits viral replication by 50%).
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or MTS) on uninfected cells treated with the same concentrations of the test compound to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
Oncology: Targeting the Wnt Signaling Pathway
Naturally occurring 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have demonstrated potent anticancer activity by inhibiting the Wnt signaling pathway.[6][7][8][9] The Wnt pathway is frequently dysregulated in various cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.
Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm.[10][11] β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes that promote cell proliferation and survival.[10][11] Bisleuconothine A has been shown to promote the phosphorylation of β-catenin, thereby inhibiting its nuclear translocation and downstream gene expression.[8][9]
Quantitative Data
The antiproliferative activity of Bisleuconothine A has been evaluated against various human colon cancer cell lines.
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) |
| Bisleuconothine A | HCT116 | MTS Assay | IC50 | 2.74 |
| Bisleuconothine A | SW480 | MTS Assay | IC50 | 3.18 |
| Bisleuconothine A | HT29 | MTS Assay | IC50 | 1.09 |
| Bisleuconothine A | SW620 | MTS Assay | IC50 | 3.05 |
Data from published research on the antiproliferative properties of Bisleuconothine A.[6]
Experimental Protocols
Antiproliferative Assay (MTS Assay):
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, SW480) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test 1,7-naphthyridine compound for a specified period (e.g., 48-72 hours).
-
MTS Reagent Addition: Add the MTS reagent (containing a tetrazolium salt and an electron coupling reagent) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. Viable cells will convert the MTS reagent into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Inflammatory Diseases: Targeting p38 MAP Kinase
Certain 1,7-naphthyridine derivatives, specifically 1,7-naphthyridine 1-oxides, have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[7] Inhibition of p38 MAP kinase is a key therapeutic strategy for managing inflammatory diseases due to its central role in regulating the production of pro-inflammatory cytokines like TNF-α.[7][12]
Signaling Pathway
The p38 MAP kinase signaling cascade is activated by cellular stressors and inflammatory cytokines. This pathway involves a three-tiered kinase cascade: a MAPKKK (e.g., TAK1, MEKKs), a MAPKK (MKK3/6), and finally p38 MAP kinase.[13][14] Activated p38 phosphorylates various downstream targets, including transcription factors and other kinases, leading to the increased expression of pro-inflammatory genes.[14] By inhibiting p38, 1,7-naphthyridine 1-oxides can effectively block this inflammatory cascade.
Quantitative Data
The inhibitory potency of 1,7-naphthyridine 1-oxides against p38 MAP kinase and their effect on TNF-α production are key parameters for their evaluation.
| Compound Class | Assay Type | Endpoint | Value |
| 1,7-Naphthyridine 1-oxides | p38 MAP Kinase Inhibition | IC50 | Potent (specific values not publicly available) |
| 1,7-Naphthyridine 1-oxides | LPS-induced TNF-α production | Inhibition | Significant reduction |
Experimental Protocols
In Vitro p38 MAP Kinase Inhibition Assay (Luminescent Kinase Assay):
This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.
-
Reagent Preparation: Prepare solutions of recombinant p38α kinase, a suitable peptide substrate (e.g., ATF2), and ATP in a kinase reaction buffer.
-
Inhibitor Dilution: Create a serial dilution of the test 1,7-naphthyridine 1-oxide compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor, the kinase/substrate master mix, and finally the ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP and uses luciferase to produce a luminescent signal.
-
Signal Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
TNF-α Production in Human Whole Blood:
This ex vivo assay measures the ability of a compound to inhibit the production of TNF-α in a more physiologically relevant system.
-
Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Compound Pre-incubation: Pre-incubate the whole blood with various concentrations of the test 1,7-naphthyridine 1-oxide for a short period (e.g., 30-60 minutes).
-
LPS Stimulation: Add lipopolysaccharide (LPS) to the blood samples to stimulate the production of TNF-α by monocytes.
-
Incubation: Incubate the samples at 37°C for 4-6 hours.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma using a specific ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated control.
Neurological and Psychiatric Conditions: Targeting the Tachykinin NK1 Receptor
Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[7][15] The NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation, making its antagonists potential therapeutics for these conditions.[7]
Signaling Pathway
The neurokinin-1 (NK1) receptor is a GPCR that binds the endogenous ligand, substance P. Upon binding, the receptor couples to Gαq/11, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to downstream cellular responses. 1,7-Naphthyridine antagonists block the binding of substance P to the NK1 receptor, thereby inhibiting this signaling cascade.
Quantitative Data
The binding affinity of axially chiral 1,7-naphthyridine-6-carboxamide derivatives for the human NK1 receptor has been determined in vitro.
| Compound ID | Assay Type | Cell Line | Endpoint | Value (nM) |
| (9S)-7b | Radioligand Binding | IM-9 | IC50 | 0.28 |
| (aR,9R)-8b | Radioligand Binding | IM-9 | IC50 | 0.45 |
Data from a study on axially chiral 1,7-naphthyridine-6-carboxamide derivatives as NK1 receptor antagonists.[15]
Experimental Protocols
NK1 Receptor Radioligand Binding Assay:
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line that endogenously or recombinantly expresses the human NK1 receptor (e.g., IM-9 or CHO-K1 cells).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [125I]BH-SP), and varying concentrations of the test 1,7-naphthyridine antagonist.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate the bound from the unbound radioligand.
-
Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
The this compound scaffold and its related isomers represent a versatile platform for the development of novel therapeutics. The diverse range of biological targets, including GPCRs, enzymes, and signaling pathway components, underscores the significant potential of this chemical class. This technical guide has provided an in-depth overview of the key therapeutic targets, their associated signaling pathways, quantitative data on compound activity, and detailed experimental protocols to facilitate further research and drug discovery efforts in this promising area.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [resolve.cambridge.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Natural Occurrence of Naphthyridine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthyridine alkaloids, a class of heterocyclic compounds composed of a fused two-ring system of pyridine, are a significant area of interest in natural product chemistry and drug discovery.[1] Exhibiting a wide array of biological activities, including anticancer, anti-infectious, and neurological effects, these alkaloids are predominantly isolated from a diverse range of terrestrial plants and marine organisms.[1][2] This technical guide provides a comprehensive overview of the discovery and natural sources of naphthyridine alkaloids. It details the experimental protocols for the isolation and characterization of key examples, presents quantitative data on their occurrence, and illustrates relevant biosynthetic and experimental workflows.
Introduction to Naphthyridine Alkaloids
Naphthyridines are a class of heterocyclic compounds characterized by a molecular structure containing a fused system of two pyridine rings.[3] There are six possible isomers of naphthyridine, depending on the position of the nitrogen atoms in the rings.[3] The diverse biological activities of these alkaloids have made them a fascinating subject of research with significant therapeutic potential.[3] The initial discovery of the antibacterial properties of nalidixic acid, a synthetic 1,8-naphthyridine derivative, in 1962 spurred further investigation into this class of compounds.[4]
Naphthyridine alkaloids are broadly classified based on the arrangement of the nitrogen atoms in their bicyclic core. The most common isomers found in nature are 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine.[4]
Natural Sources of Naphthyridine Alkaloids
Naphthyridine alkaloids have been isolated from a variety of natural sources, spanning both the plant and animal kingdoms, particularly marine invertebrates.
Terrestrial Plants
Several families of terrestrial plants are known to produce naphthyridine alkaloids. Notable examples include:
-
Picrasma quassioides (Simaroubaceae): The stem and branches of this plant are a rich source of canthin-6-one and its derivatives, which are based on a 1,5-naphthyridine core.[1][5]
-
Sophora species (Fabaceae): The roots of plants like Sophora flavescens are known to contain matrine and oxymatrine, which possess a complex tetracyclic quinolizidine alkaloid structure.[6][7]
-
Leitneria floridana (Simaroubaceae): This shrub, also known as corkwood, is a source of 1,5-naphthyridine alkaloids.[4]
-
Oleaceae family (e.g., Jasminum species): Plants in this family, such as jasmine, are known to produce monoterpenoid alkaloids with a 2,7-naphthyridine structure, like jasminine .[3]
-
Zanthoxylum species (Rutaceae): These plants have been found to contain canthin-6-one alkaloids.[8]
Marine Organisms
The marine environment, particularly sponges, has proven to be a prolific source of unique naphthyridine alkaloids.
-
Aaptos species (Suberitidae): Marine sponges of the genus Aaptos are a primary source of aaptamine and related compounds, which feature a benzo[de][1][9]naphthyridine core.[4]
-
Verongula rigida : This marine sponge has been shown to produce naphthyridine derivatives.[4]
Quantitative Data on Naphthyridine Alkaloids
The concentration and yield of naphthyridine alkaloids from their natural sources can vary significantly depending on the species, geographical location, and the extraction method employed.
| Alkaloid | Natural Source | Plant Part | Extraction Method | Yield | Reference |
| Canthin-6-one & Derivatives | Picrasma quassioides | Branches | 80% Ethanol Reflux | 97.5 g crude extract from 2.0 kg powdered branches | [1] |
| Matrine | Sophora flavescens | Root Powder | 0.3% HCl Reflux | 0.31 mg per 100 g raw material | [6] |
| Matrine | Sophora flavescens | Root Powder | Water Decoction | 0.21 mg per 100 g raw material | [6] |
| Matrine | Sophora flavescens | Root Powder | Microwave-assisted (80% Ethanol) | 0.48 mg per 100 g raw material | [6] |
| Matrine | Sophora flavescens | Root Powder | Ultrasonic-assisted (Pure Water) | 0.46 mg per 100 g raw material | [6] |
| Matrine | Sophora flavescens | Root Powder | Ultrasonic-assisted (60% Ethanol) | 0.34 mg per 100 g raw material | [6] |
| Matrine & Oxymatrine | Sophora flavescens | Root | Laser Extraction (1 min) | 266.40 mg(g·h)⁻¹ (matrine), 936.80 mg(g·h)⁻¹ (oxymatrine) | [10] |
| Alkaloid Fraction | Sophora flavescens | Dried Roots | Water Extraction (100°C) | 15.4% (powdered extract) | [2] |
Experimental Protocols
The isolation and purification of naphthyridine alkaloids typically involve solvent extraction followed by various chromatographic techniques.
Isolation of Canthin-6-one from Picrasma quassioides
This protocol describes the extraction and purification of canthin-6-one and its derivatives from the branches of Picrasma quassioides.[1]
4.1.1. Extraction
-
Grind 2.0 kg of the powdered branches of Picrasma quassioides.
-
Reflux the powdered material three times with 16 L of 80% ethanol.
-
Pool the ethanol extracts and concentrate them under reduced pressure at 70°C to obtain a residue (approximately 97.5 g).
-
Redissolve the residue in 500 mL of water (pH adjusted to 2 with acid).
-
Extract the acidic aqueous solution eight times with 1200 mL of ethyl acetate to remove non-alkaloidal compounds.
-
Separate the lower acidic aqueous phase and adjust the pH to 10 with sodium hydroxide.
-
Extract the alkaline aqueous solution ten times with dichloromethane.
-
Combine the organic phases and evaporate under reduced pressure to yield the crude alkaloid extract.
4.1.2. Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v). Equilibrate the mixture in a separatory funnel at room temperature overnight. Separate the two phases and degas them by sonication for 30 minutes before use.[1]
-
Sample Preparation: Dissolve 100 mg of the crude extract in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the solvent system.[1]
-
HSCCC Separation:
-
Pump the upper phase (stationary phase) into the multilayer coiled column at a flow rate of 50 mL/min.
-
Rotate the apparatus at 850 rpm while pumping the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution into the column.
-
Monitor the effluent with a UV detector at 254 nm and collect fractions.
-
-
Analysis of Fractions: Analyze the collected fractions by HPLC to identify and isolate pure compounds. From 100 mg of crude extract, this method can yield approximately 22.1 mg of 3-methylcanthin-2,6-dione, 4.9 mg of 4-methoxy-5-hydroxycanthin-6-one, and 1.2 mg of 1-mthoxycarbonyl-β-carboline.[1]
Isolation of Matrine from Sophora flavescens
This protocol outlines a general procedure for the extraction and isolation of matrine from the roots of Sophora flavescens.[7]
4.2.1. Extraction
-
Grind 3 kg of Sophora flavescens roots.
-
Extract the ground material three times with 95% ethanol, with each extraction lasting 1.5 hours.
-
Combine the ethanol extracts and recover the solvent under reduced pressure until no ethanol odor is detected.
-
Adjust the pH of the remaining aqueous solution to 10.0 with aqueous ammonia.
-
Extract the alkaline solution five times with chloroform.
-
Combine the chloroform extracts and recover the solvent to obtain the crude total alkaloid product.
4.2.2. Purification
-
Subject the crude total alkaloids to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol-water to separate the different alkaloid components.
-
Further purify the isolated fractions by recrystallization to obtain pure matrine, oxymatrine, and other alkaloids.
Characterization of Naphthyridine Alkaloids
The structural elucidation of isolated naphthyridine alkaloids is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophore of the molecule, respectively.
Biosynthesis of Naphthyridine Alkaloids
The biosynthesis of naphthyridine alkaloids is a complex process involving multiple enzymatic steps.
Biosynthesis of Canthin-6-one
The biosynthetic pathway of canthin-6-one alkaloids is proposed to start from the amino acid tryptophan.[11]
The key steps involve:
-
Decarboxylation of tryptophan to tryptamine.
-
Oxidation and cyclization reactions to form a β-carboline intermediate.
-
Further enzymatic modifications to construct the final canthin-6-one skeleton.
Biosynthesis of Jasminine
The biosynthesis of jasminine, a monoterpenoid indole alkaloid from Jasminum sambac, involves the convergence of the terpenoid and indole pathways.[12] The terpenoid portion is derived from the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then used by terpene synthases (TPS) to create the monoterpene backbone. The indole moiety is derived from tryptophan.
Visualizations
Experimental Workflows
References
- 1. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Extract of Roots of Sophora flavescens Enhances the Recovery of Motor Function by Axonal Growth in Mice with a Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Advances on Matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study on Isolation of Chemical Constituents from Sophora Flavescens Ait. and Their Anti-Glioma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Frontiers | The genome of single-petal jasmine (Jasminum sambac) provides insights into heat stress tolerance and aroma compound biosynthesis [frontiersin.org]
The Structure-Activity Relationship of 1,7-Naphthyridine Analogs: A Technical Guide
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,7-naphthyridine analogs, focusing on their anticancer, anti-inflammatory, and central nervous system (CNS) activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity
Derivatives of 1,7-naphthyridine have demonstrated significant potential as anticancer agents, targeting various mechanisms to inhibit tumor growth.
Inhibition of PIP4K2A
A significant body of research has focused on 1,7-naphthyridine analogs as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer cell proliferation and survival.[1] The inhibitory activities of a series of these analogs are summarized in Table 1.
Table 1: SAR of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors
| Compound ID | R¹ | R² | PIP4K2A IC₅₀ (nM) |
| 1 | H | 2-ethoxyphenyl | 6.6 |
| 2 | H | 2-methoxyphenyl | 13 |
| 3 | H | 2-(trifluoromethoxy)phenyl | 23 |
| 4 | H | 2-chlorophenyl | 33 |
| 5 | H | 2-fluorophenyl | 48 |
| 6 | H | phenyl | 230 |
| 7 | Cl | 2-ethoxyphenyl | 3.1 |
| 8 | Cl | 2-methoxyphenyl | 4.5 |
| 9 | Cl | 2-(trifluoromethoxy)phenyl | 11 |
| 10 | Cl | 2-chlorophenyl | 15 |
| 11 | Cl | 2-fluorophenyl | 22 |
| 12 | Cl | phenyl | 110 |
| 13 | Br | 2-ethoxyphenyl | 2.8 |
| 14 | Br | 2-methoxyphenyl | 4.2 |
| 15 | Br | 2-(trifluoromethoxy)phenyl | 9.8 |
| 16 | Br | 2-chlorophenyl | 14 |
| 17 | Br | 2-fluorophenyl | 20 |
| 18 | Br | phenyl | 98 |
Data extracted from a study on 1,7-naphthyridine analogs, which provides a basis for understanding the SAR of the 5-Bromo-8-chloro-1,7-naphthyridine scaffold.[1]
Key SAR Observations:
-
Substitution at the 5-position (R¹): The introduction of a halogen atom (Cl or Br) at the 5-position of the 1,7-naphthyridine core generally leads to a significant increase in inhibitory potency against PIP4K2A compared to the unsubstituted analog (R¹=H).[1] Bromo-substituted analogs consistently demonstrated the highest potency.[1]
-
Substitution at the 8-position (R²): The nature of the substituent at the 8-position also plays a crucial role in determining the inhibitory activity. An ethoxy group at the ortho position of the phenyl ring (as in compounds 1, 7, and 13) consistently resulted in the most potent inhibitors within each series (H, Cl, and Br at R¹). The potency generally decreases with other ortho-substituents in the order: ethoxy > methoxy > trifluoromethoxy > chloro > fluoro > unsubstituted phenyl.
Cytotoxicity against Cancer Cell Lines
Other 1,7-naphthyridine derivatives have exhibited direct cytotoxic effects against various cancer cell lines. For instance, the naturally occurring alkaloid Bisleuconothine A has shown potent antiproliferative activity against several human colon cancer cell lines by inhibiting the Wnt signaling pathway.[2] Additionally, a series of 2,4-disubstituted-1,7-naphthyridines has been investigated, with compound 17a showing significant cytotoxicity.[2]
Table 2: Anticancer Activity of Other 1,7-Naphthyridine Derivatives
| Compound | Target/Mechanism | Cell Line | IC₅₀ |
| Bisleuconothine A | Wnt Signaling Inhibitor | SW480 (colon) | 2.74 µM |
| HCT116 (colon) | 3.18 µM | ||
| HT29 (colon) | 1.09 µM | ||
| SW620 (colon) | 3.05 µM | ||
| 17a | Not specified | MOLT-3 (lymphoblastic leukemia) | 9.1 ± 2.0 µM |
| HeLa (cervical carcinoma) | 13.2 ± 0.7 µM | ||
| HL-60 (promyeloblast) | 8.9 ± 2.2 µM |
Data for Bisleuconothine A from Wong et al. and for 17a from a study on 2,4-disubstituted-1,6- and 1,7-naphthyridine derivatives.[3]
Anti-inflammatory Activity
Certain 1,7-naphthyridine analogs have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key signaling molecules in the inflammatory cascade.
Inhibition of p38 MAP Kinase
A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key therapeutic target for inflammatory diseases.[2] These compounds have been shown to reduce the production of the pro-inflammatory cytokine TNFα.[2]
Table 3: Anti-inflammatory Activity of 1,7-Naphthyridine 1-Oxides
| Assay | Model | Endpoint | ED₅₀ |
| In vivo | Acute murine model of inflammation | LPS-induced TNFα production | 0.5 mg/kg (oral) |
| In vivo | Chronic model of adjuvant arthritis in rats | Reduction of inflammation | < 1 mg/kg (oral) |
Data from a study on 1,7-naphthyridine 1-oxides as p38 MAP kinase inhibitors.[2]
Central Nervous System (CNS) Activity
Derivatives of 1,7-naphthyridine have also been explored for their potential in treating CNS disorders.
Tachykinin NK1 Receptor Antagonism
Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[2] The NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation.[2]
Table 4: CNS Activity of Axially Chiral 1,7-Naphthyridine-6-Carboxamide Derivatives
| Compound | Target | Assay | IC₅₀ (nM) |
| (aR, S)-enantiomer (3a-A) | NK1 Receptor | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.80 |
| (aS, R)-enantiomer (3b-B) | NK1 Receptor | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 620 |
| (aR,9R)-8b | NK1 Receptor | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45 |
| (9S)-7b | NK1 Receptor | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 |
Data from studies on axially chiral 1,7-naphthyridine-6-carboxamide derivatives.[1][4]
Key SAR Observations:
-
Stereochemistry: The stereochemistry of these axially chiral compounds is critical for their activity. The (aR, S)-enantiomer (3a-A ) was significantly more potent than its (aS, R)-enantiomer (3b-B ), highlighting the importance of the spatial arrangement of the substituents for receptor binding.[1]
Experimental Protocols
PIP4K2A ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction, which is indicative of the kinase's activity.
Materials:
-
PIP4K2A enzyme
-
1,7-naphthyridine analog (inhibitor)
-
Substrate (e.g., PI5P)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Add 5 µL of the 1,7-naphthyridine analog solution (at various concentrations) to the wells of the assay plate.
-
Add 5 µL of the substrate solution.
-
Add 5 µL of the ATP solution.
-
Initiate the reaction by adding 5 µL of the PIP4K2A enzyme solution.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is proportional to the luminescence, and the inhibitory activity of the 1,7-naphthyridine analog can be determined by the reduction in the luminescent signal.
-
In Vivo Anti-inflammatory Assay (LPS-induced TNFα production)
This protocol describes a common in vivo model to assess the anti-inflammatory activity of test compounds.[2]
Materials:
-
Mice (e.g., BALB/c)
-
1,7-naphthyridine 1-oxide derivative or vehicle control
-
Lipopolysaccharide (LPS)
-
ELISA kit for mouse TNFα
Procedure:
-
Administer the 1,7-naphthyridine derivative or vehicle orally to the mice.
-
After 1.5 hours, administer LPS intraperitoneally to induce an inflammatory response.
-
After a specified time (e.g., 1-2 hours), collect blood samples from the mice.
-
Separate the serum from the blood samples.
-
Measure the concentration of TNFα in the serum using an ELISA kit according to the manufacturer's instructions.
-
The reduction in TNFα levels in the treated group compared to the vehicle control group indicates the anti-inflammatory activity of the compound.
Tachykinin NK1 Receptor Binding Assay
This assay measures the ability of a test compound to inhibit the binding of a radiolabeled ligand to the NK1 receptor.
Materials:
-
Human IM-9 cells (expressing the NK1 receptor)
-
[¹²⁵I]BH-Substance P (radioligand)
-
Axially chiral 1,7-naphthyridine-6-carboxamide derivative (test compound)
-
Assay buffer
-
Scintillation counter
Procedure:
-
Incubate the IM-9 cells with the radioligand ([¹²⁵I]BH-Substance P) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand (e.g., by filtration).
-
Measure the amount of bound radioactivity using a scintillation counter.
-
The ability of the test compound to inhibit the binding of the radioligand is determined, and the IC₅₀ value is calculated.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.
Caption: Inhibition of the p38 MAP Kinase pathway by 1,7-naphthyridine 1-oxides.
Experimental Workflows
Caption: General workflow for the synthesis of 5-bromo-8-substituted-1,7-naphthyridine analogs.
Caption: Workflow for the in vivo assessment of anti-inflammatory activity.
References
- 1. Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1,2,3,4-Tetrahydro-1,7-naphthyridine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step synthesis protocol for 1,2,3,4-Tetrahydro-1,7-naphthyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the Skraup synthesis of 1,7-naphthyridine from 3-aminopyridine, followed by the catalytic hydrogenation of the resulting bicyclic aromatic system. This protocol includes detailed experimental procedures, purification methods, and characterization data. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.
Introduction
The 1,7-naphthyridine core and its saturated derivatives are important structural motifs in a variety of biologically active compounds. The partially saturated this compound offers a three-dimensional structure that is of significant interest for the development of novel therapeutic agents. This protocol outlines a reliable method for the preparation of this compound, beginning with the construction of the aromatic 1,7-naphthyridine ring system, followed by its selective reduction.
Synthesis Pathway Overview
The synthesis of this compound is achieved in two primary stages:
-
Step 1: Skraup Synthesis of 1,7-Naphthyridine. This classic reaction involves the cyclization of 3-aminopyridine with glycerol in the presence of an acid catalyst and an oxidizing agent to form the 1,7-naphthyridine scaffold. The reaction can produce a mixture of 1,5- and 1,7-naphthyridine isomers, which require separation.
-
Step 2: Catalytic Hydrogenation of 1,7-Naphthyridine. The aromatic 1,7-naphthyridine is then reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reduction yields a mixture of this compound and 5,6,7,8-tetrahydro-1,7-naphthyridine, which are subsequently separated to yield the desired product.
Experimental Protocols
Step 1: Synthesis of 1,7-Naphthyridine (via Skraup Synthesis)
The Skraup synthesis is a well-established method for the preparation of quinolines and naphthyridines.[1][2][3] In this protocol, 3-aminopyridine is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent. It is important to note that this reaction can yield a mixture of 1,5- and 1,7-naphthyridine isomers due to the two possible sites of cyclization on the pyridine ring.[1] The 1,5-isomer is often the major product.[1] Careful purification is necessary to isolate the desired 1,7-naphthyridine.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium m-nitrobenzenesulfonate (oxidizing agent)
-
Sodium Hydroxide (NaOH)
-
Chloroform (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine in a 2:1 molar ratio while cooling the flask in an ice bath.
-
To this mixture, add glycerol (4 equivalents relative to 3-aminopyridine) followed by the oxidizing agent, sodium m-nitrobenzenesulfonate (1.5 equivalents).
-
Heat the mixture gently at first. The reaction is exothermic and may begin to reflux without external heating.
-
Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.[1]
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extract the aqueous layer multiple times with chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
Purification of 1,7-Naphthyridine:
The crude product, containing a mixture of 1,5- and 1,7-naphthyridine, is purified by column chromatography on silica gel.
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure 1,7-naphthyridine and evaporate the solvent to obtain the purified product.
Step 2: Catalytic Hydrogenation of 1,7-Naphthyridine
The catalytic hydrogenation of 1,7-naphthyridine selectively reduces one of the pyridine rings. This reaction yields a mixture of this compound and 5,6,7,8-tetrahydro-1,7-naphthyridine.[4]
Materials:
-
1,7-Naphthyridine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 1,7-naphthyridine in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude mixture of tetrahydro-isomers.
Separation of 1,2,3,4- and 5,6,7,8-Tetrahydro-1,7-naphthyridine:
The separation of the isomeric mixture is achieved by column chromatography.[4]
-
Prepare a silica gel column with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Dissolve the crude mixture in a small amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC. The two isomers should have different retention factors.
-
Combine the fractions containing the desired this compound and evaporate the solvent to yield the purified product.
Data Presentation
| Parameter | Step 1: 1,7-Naphthyridine Synthesis | Step 2: Hydrogenation & Purification |
| Starting Material | 3-Aminopyridine | 1,7-Naphthyridine |
| Key Reagents | Glycerol, H₂SO₄, Sodium m-nitrobenzenesulfonate | 10% Pd/C, H₂ |
| Solvent | None (neat reaction) | Ethanol |
| Reaction Temperature | 140-150 °C | Room Temperature |
| Reaction Time | 4-5 hours | Varies (monitor by TLC/LC-MS) |
| Yield of 1,7-isomer | Variable (dependent on separation) | 57% of the tetrahydro mixture[4] |
| Purification Method | Column Chromatography (Silica gel) | Column Chromatography (Silica gel) |
Characterization Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aliphatic protons in the saturated ring and the aromatic protons on the remaining pyridine ring.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the sp³-hybridized carbons of the tetrahydropyridine ring and the sp²-hybridized carbons of the aromatic ring.
Note: Specific chemical shift values should be determined experimentally and compared with literature data for confirmation of the structure.
Workflow Diagram
References
Application of 1,7-Naphthyridine Derivatives in Cancer Research: Application Notes and Protocols
Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. While research on the specific application of 1,2,3,4-tetrahydro-1,7-naphthyridine in cancer is emerging, the broader class of 1,7-naphthyridine derivatives has shown significant promise as anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of critical signaling pathways and direct cytotoxic activity against tumor cells. This document provides an overview of the application of 1,7-naphthyridine derivatives in cancer research, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Application Notes
Recent studies have highlighted the potential of 1,7-naphthyridine derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, operating through distinct mechanisms of action.[1]
One notable example is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid. It has shown potent antiproliferative activity against a panel of human colon cancer cell lines. The mechanism of action for Bisleuconothine A has been identified as the inhibition of the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1]
Synthetic 1,7-naphthyridine derivatives have also been a focus of drug discovery efforts. A series of 2,4-disubstituted-1,7-naphthyridines has been investigated for its anticancer potential.[1] One compound from this series, designated as 17a , has exhibited significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[1][2]
Furthermore, other naphthyridine derivatives have been shown to act as inhibitors of key cellular targets in cancer. For instance, some derivatives have been found to inhibit topoisomerase II, while others target protein kinases, which are crucial regulators of cell cycle and proliferation.[3][4][5] The diverse mechanisms of action make the 1,7-naphthyridine scaffold a versatile starting point for the development of novel cancer therapeutics.
Quantitative Data
The following tables summarize the in vitro cytotoxic activity of selected 1,7-naphthyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of Bisleuconothine A
| Cell Line | Cancer Type | IC50 (µM) |
| SW480 | Colon Cancer | 2.74 |
| HCT116 | Colon Cancer | 3.18 |
| HT29 | Colon Cancer | 1.09 |
| SW620 | Colon Cancer | 3.05 |
Data sourced from BenchChem Technical Guide.[1]
Table 2: Anticancer Activity of Compound 17a (a 2,4-disubstituted-1,7-naphthyridine)
| Cell Line | Cancer Type | IC50 (µM) |
| MOLT-3 | Lymphoblastic Leukemia | 9.1 ± 2.0 |
| HeLa | Cervical Carcinoma | 13.2 ± 0.7 |
| HL-60 | Promyeloblast | 8.9 ± 2.2 |
Data sourced from Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives and BenchChem Technical Guide.[1][2]
Experimental Protocols
A fundamental technique for assessing the anticancer activity of novel compounds is the determination of their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.
Protocol: MTT Assay for Cell Viability
This protocol is adapted from studies evaluating the cytotoxicity of naphthyridine derivatives.[3][4]
1. Cell Seeding:
- Culture human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the 1,7-naphthyridine derivative in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
- Incubate the plates for another 48 to 72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.
- Incubate the plates for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- After the incubation, carefully remove the medium from the wells.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plates for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
Caption: Wnt signaling pathway and the inhibitory action of Bisleuconothine A.
Experimental Workflow
Caption: General workflow for anticancer drug discovery with 1,7-naphthyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,3,4-Tetrahydro-1,7-naphthyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. While specific research on 1,2,3,4-tetrahydro-1,7-naphthyridine as a kinase inhibitor is limited in publicly available literature, the broader class of 1,7-naphthyridine derivatives has been the subject of significant investigation. These application notes will focus on the use of 1,7-naphthyridine derivatives as kinase inhibitors, providing a framework for the potential application of their tetrahydro analogues. The data and protocols presented are based on studies of 1,7-naphthyridine compounds, which serve as a valuable starting point for research into their saturated counterparts.
Key Kinase Targets and Quantitative Data
Derivatives of the 1,7-naphthyridine scaffold have shown significant inhibitory activity against several important kinases. The following table summarizes the quantitative data (IC50 values) for representative 1,7-naphthyridine-based compounds against their respective kinase targets.
| Compound ID | Target Kinase | Assay Type | ATP Concentration | IC50 (nM) | Reference(s) |
| BAY-091 (60) | PIP4K2A | ADP-Glo | 10 µM | <5.5 | [1] |
| PIP4K2A | HTRF | 10 µM | <110 | [1] | |
| BAY-297 (58) | PIP4K2A | ADP-Glo | 10 µM | 13 | [1] |
| PIP4K2A | ADP-Glo | 250 µM | 69 | [1] | |
| PIP4K2A | HTRF | 10 µM | 110 | [1] | |
| PIP4K2A | HTRF | 2 mM | 769 | [1] | |
| Compound 2 | PIP4K2A | ADP-Glo | 10 µM | 5.5 | [1] |
| PIP4K2A | ADP-Glo | 250 µM | 59 | [1] | |
| Compound 17 | PIP4K2A | ADP-Glo | 10 µM | 89 | [1] |
| PIP4K2A | ADP-Glo | 250 µM | 380 | [1] | |
| PIP4K2A | HTRF | 10 µM | 450 | [1] | |
| PIP4K2A | HTRF | 2 mM | 11200 | [1] | |
| Bisleuconothine A | Wnt Signaling Pathway | Antiproliferative Assay | - | 1090 - 3180 | [2] |
Signaling Pathways
PIP4K2A Signaling Pathway
Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). This process is crucial for regulating the levels of these phosphoinositide second messengers, which in turn control various cellular processes, including cell growth, survival, and apoptosis.[3] The inhibition of PIP4K2A can lead to an accumulation of PI5P and a depletion of PI(4,5)P2, thereby impacting downstream signaling cascades such as the PI3K/Akt pathway.[4] The depletion of PIP4K2A has been shown to induce tumor growth inhibition, potentially through the hyperactivation of AKT and subsequent reactive oxygen species-mediated apoptosis.[5]
Caption: PIP4K2A Signaling Pathway Inhibition.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes the determination of kinase inhibitory activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Target kinase (e.g., recombinant human PIP4K2A)
-
Kinase substrate (e.g., PI5P)
-
This compound test compounds
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., kinase assay buffer with a final DMSO concentration ≤ 1%).
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted test compound or vehicle (DMSO) control.
-
2 µL of a mixture containing the target kinase and its substrate in kinase assay buffer.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
Kinase Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. Mix and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Signal Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: ADP-Glo™ Kinase Assay Workflow.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol provides an alternative method to measure kinase activity based on the detection of a phosphorylated product using FRET technology.
Materials:
-
Target kinase (e.g., recombinant human PIP4K2A)
-
Biotinylated substrate
-
This compound test compounds
-
ATP solution
-
HTRF® Kinase Assay Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer (with a final DMSO concentration ≤ 1%).
-
Kinase Reaction: In a 384-well plate, add the following:
-
Test compound or vehicle (DMSO) control.
-
Target kinase.
-
Biotinylated substrate.
-
ATP solution to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at room temperature for the desired period (e.g., 60 minutes).
-
Detection:
-
Add a mixture of Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in HTRF® detection buffer to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
-
Signal Reading: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Data Analysis: The HTRF® ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Caption: HTRF® Kinase Assay Workflow.
Conclusion
The 1,7-naphthyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The data and protocols provided herein for 1,7-naphthyridine derivatives offer a solid foundation for researchers interested in exploring the potential of this compound analogues as kinase inhibitors. Further investigation into the synthesis and biological evaluation of these tetrahydro derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Functionalization of the 1,7-Naphthyridine Core: Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical functionalization of the 1,7-naphthyridine core, a privileged scaffold in medicinal chemistry. The versatility of this heterocyclic system allows for the introduction of a wide array of substituents, leading to the development of potent and selective therapeutic agents. This guide focuses on established methods, including palladium-catalyzed cross-coupling reactions and C-H functionalization, to generate diverse 1,7-naphthyridine derivatives.
Introduction
The 1,7-naphthyridine scaffold, composed of two fused pyridine rings, is an electron-deficient system, which influences its reactivity.[1] This characteristic makes it amenable to nucleophilic aromatic substitution and challenging for electrophilic aromatic substitution.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and central nervous system effects.[2][3] Notably, substituted 1,7-naphthyridines have been identified as potent inhibitors of phosphodiesterase type 4D (PDE4D) and HIV-1 non-nucleoside reverse transcriptase (NNRTIs).[4][5]
General Workflow for 1,7-Naphthyridine Functionalization
The following diagram outlines a general workflow for the synthesis and functionalization of the 1,7-naphthyridine core, starting from precursor molecules and leading to diverse substituted derivatives for biological screening.
Caption: General workflow for the synthesis and functionalization of the 1,7-naphthyridine core.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cross-Coupling for 6,8-Disubstituted 1,7-Naphthyridines
This protocol is adapted from the synthesis of potent and selective PDE4D inhibitors.[4][6][7] The strategy involves the initial synthesis of a di-functionalized 1,7-naphthyridine intermediate, followed by sequential palladium-catalyzed cross-coupling reactions (Suzuki and Stille) to introduce diversity at the C6 and C8 positions.
A. Synthesis of the 6-Amino-8-chloro-1,7-naphthyridine Intermediate
A common starting point is the construction of a suitable 1,7-naphthyridine core that can be selectively functionalized. One such method involves the cyclization of a dinitrile precursor.[7]
B. Suzuki Cross-Coupling at the C8 Position
-
Reaction Setup: In a reaction vessel, combine 6-amino-8-chloro-1,7-naphthyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., Na₂CO₃, 2 equivalents).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 4 to 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
C. Conversion of the 6-Amino Group to a Triflone
To enable a second cross-coupling reaction at the C6 position, the amino group is converted into a better leaving group, such as a triflate.[7]
-
Reaction Setup: Dissolve the 6-amino-8-aryl-1,7-naphthyridine intermediate (1 equivalent) in a suitable solvent like dichloromethane or pyridine.
-
Reagent Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic anhydride (1.5 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2 to 4 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting triflate by column chromatography.
D. Suzuki or Stille Cross-Coupling at the C6 Position
-
Reaction Setup: Combine the 6-triflyloxy-8-aryl-1,7-naphthyridine (1 equivalent), the appropriate boronic acid (for Suzuki) or organostannane (for Stille) reagent (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (for Suzuki, e.g., K₃PO₄) or an additive (for Stille, e.g., LiCl).
-
Solvent: Use an anhydrous solvent such as dioxane or DMF.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 80 to 120 °C for 6 to 24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the final 6,8-disubstituted 1,7-naphthyridine product by column chromatography or recrystallization.
The following diagram illustrates the sequential cross-coupling strategy.
Caption: Sequential palladium-catalyzed cross-coupling for 6,8-disubstitution.
Protocol 2: Nucleophilic Substitution for 2,4-Disubstituted 1,7-Naphthyridines
This protocol is based on the synthesis of 1,7-naphthyridine derivatives as potential HIV-1 NNRTIs, which involves nucleophilic substitution reactions on a dichlorinated 1,7-naphthyridine core.[5]
A. Synthesis of 2,4-Dichloro-1,7-naphthyridine
The starting material, 2,4-dichloro-1,7-naphthyridine, can be synthesized from N-acetyl nicotinate analogs.[5]
B. Nucleophilic Substitution with Phenols or Amines
-
Monosubstitution:
-
Reaction Setup: Dissolve 2,4-dichloro-1,7-naphthyridine (1 equivalent) in a suitable solvent like DMF or THF.
-
Reagent Addition: Add the nucleophile (e.g., a substituted phenol or amine, 1-1.2 equivalents) and a base (e.g., K₂CO₃ or NaH, 1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed. The reaction is typically regioselective, with the C4 position being more reactive.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the monosubstituted product by column chromatography.
-
-
Disubstitution:
-
Reaction Setup: Use the same setup as for monosubstitution but with an excess of the nucleophile (2.5-3 equivalents) and base.
-
Reaction Conditions: Higher temperatures (e.g., 120 °C) are generally required to achieve disubstitution.[5]
-
Work-up and Purification: Follow the same procedure as for monosubstitution to isolate the 2,4-disubstituted 1,7-naphthyridine.
-
Data Presentation
The following tables summarize representative quantitative data for the functionalization of the 1,7-naphthyridine core and the biological activity of the resulting derivatives.
Table 1: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 6-Amino-8-chloro-1,7-naphthyridine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, reflux | 6-Amino-8-(3-nitrophenyl)-1,7-naphthyridine | ~80-90 | [7] |
| 2 | 6-Triflyloxy-8-(3-nitrophenyl)-1,7-naphthyridine | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, Dioxane, 100 °C | 4-(8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl)benzoic acid | ~60-70 | [7] |
| 3 | 1-Chloro-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | CoCl₂, THF, 25 °C | 1-Phenethyl-2,7-naphthyridine | 80 | [8] |
| 4 | 4-Iodo-1,5-naphthyridine | p-Methoxyphenylzinc chloride | CoCl₂·2LiCl, HCO₂Na, THF, 25 °C | 4-(p-Methoxyphenyl)-1,5-naphthyridine | 80 | [8] |
Table 2: Biological Activity of Functionalized 1,7-Naphthyridine Derivatives
| Compound Class | Target | Key Compound Example | IC₅₀ (nM) | Reference |
| 6,8-Disubstituted 1,7-naphthyridines | PDE4D | 4-(8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl)benzoic acid | 1 | [4][6] |
| 2,4-Disubstituted 1,7-naphthyridines | HIV-1 RT | 2-(2-Cyanopyridin-4-ylamino)-4-phenoxy-1,7-naphthyridine | 175 | [5] |
| Axially chiral 1,7-naphthyridine-6-carboxamides | Tachykinin NK1 receptor | (Not specified) | (Antagonist) | [3] |
| Bisleuconothine A | Wnt Signaling | Natural Product | ~1090-3180 | [3][9] |
Conclusion
The functionalization of the 1,7-naphthyridine core through methods like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution provides a robust platform for the generation of diverse chemical libraries. The detailed protocols and summarized data herein serve as a valuable resource for researchers in drug discovery, enabling the synthesis and optimization of novel 1,7-naphthyridine-based therapeutic agents. Further exploration of other functionalization techniques, such as C-H activation, will continue to expand the chemical space accessible from this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1,2,3,4-Tetrahydro-1,7-naphthyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have shown potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1] High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel drug candidates from large chemical libraries. These application notes provide detailed protocols for HTS assays targeting key biological pathways modulated by this compound derivatives, including p38 MAP kinase, CXCR4, and the metabotropic glutamate receptor 2 (mGluR2).
Target Rationale
-
p38 Mitogen-Activated Protein (MAP) Kinase: A key enzyme in the cellular response to inflammatory cytokines and stress.[2] Inhibition of p38 MAP kinase is a therapeutic strategy for inflammatory diseases.[1]
-
CXC Chemokine Receptor 4 (CXCR4): A GPCR involved in cancer metastasis, HIV entry, and inflammatory responses.[3][4][5] Antagonists of CXCR4 are of significant therapeutic interest.
-
Metabotropic Glutamate Receptor 2 (mGluR2): A class C GPCR that modulates glutamatergic neurotransmission in the CNS. Negative allosteric modulators (NAMs) of mGluR2 are being investigated for the treatment of neurological and psychiatric disorders.
Data Presentation
The following tables summarize quantitative data for exemplary this compound and related derivatives against the targeted pathways.
| Compound Class | Target | Assay Type | Readout | IC50/EC50 (nM) | Reference |
| 1,7-Naphthyridine 1-oxides | p38 MAP Kinase | TNFα release in human whole blood | TNFα levels | Potent inhibition (specific values not provided) | [1] |
| 5,6,7,8-Tetrahydro-1,6-naphthyridines | CXCR4 | CXCR4 Antagonism | Inhibition of HIV entry | 7 - 24 | [6] |
| Tetrahydro-1,7-naphthyridine-2-carboxamides | mGluR2 | GIRK Dose-Response | Thallium flux | High affinity (specific values not provided) | |
| 1,7-Naphthyridine analogues | PIP4K2A | ADP-Glo Assay | Luminescence | 66 - 18,000 | [7] |
Experimental Protocols
p38 MAP Kinase Inhibition High-Throughput Screening Assay
This protocol describes a non-radioactive, antibody-based HTS assay to identify inhibitors of p38 MAP kinase.
Principle: The assay measures the phosphorylation of a specific substrate (ATF2) by p38 MAP kinase. Inhibition of the kinase results in a decreased signal.
Materials:
-
Recombinant human p38α kinase
-
ATF2 fusion protein substrate
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Anti-phospho-ATF2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
384-well microplates
-
Plate reader with luminescence detection
Protocol:
-
Compound Plating: Dispense 100 nL of test compounds (dissolved in DMSO) and controls (DMSO for negative control, known p38 inhibitor for positive control) into 384-well assay plates.
-
Enzyme and Substrate Addition: Prepare a master mix of p38α kinase and ATF2 substrate in kinase assay buffer. Dispense 10 µL of the master mix into each well.
-
Incubation: Incubate the plates at room temperature for 15 minutes.
-
Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for p38α.
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Detection:
-
Add 20 µL of a solution containing the anti-phospho-ATF2 antibody to each well.
-
Incubate at room temperature for 60 minutes.
-
Add 20 µL of a solution containing the HRP-conjugated secondary antibody.
-
Incubate at room temperature for 30 minutes.
-
Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 20 µL of chemiluminescent substrate to each well.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
CXCR4 Antagonist High-Throughput Screening Assay (Cell-Based)
This protocol describes a cell-based assay to identify antagonists of the CXCR4 receptor using a ligand-induced receptor internalization assay.
Principle: Upon binding of the ligand CXCL12, CXCR4 is internalized. This assay uses a cell line expressing a tagged CXCR4 receptor. Antagonists will block CXCL12 binding and prevent receptor internalization, resulting in a higher signal.
Materials:
-
U2OS cells stably co-expressing a ProLink™ (PK)-tagged CXCR4 and an Enzyme Acceptor (EA)-tagged protein localized to the plasma membrane (e.g., PathHunter® CXCR4 Total GPCR Internalization Assay, Eurofins DiscoverX).[8]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CXCL12 (SDF-1α)
-
Detection reagent (e.g., PathHunter® Detection Reagents)
-
384-well white, solid-bottom microplates
-
Plate reader with chemiluminescence detection
Protocol:
-
Cell Plating: Seed the CXCR4-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Add 5 µL of test compounds or controls (buffer for negative control, known CXCR4 antagonist like Plerixafor for positive control) to the cell plates.
-
Ligand Addition: Add 5 µL of CXCL12 at a concentration that induces sub-maximal receptor internalization (e.g., EC80) to all wells except for the unstimulated controls.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Detection:
-
Equilibrate the plates to room temperature.
-
Add 10 µL of the detection reagent to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
mGluR2 Negative Allosteric Modulator (NAM) High-Throughput Screening Assay
This protocol describes a functional cell-based HTS assay to identify NAMs of the mGluR2 receptor using a G-protein-coupled inwardly-rectifying potassium (GIRK) channel-based thallium flux assay.
Principle: Activation of the Gi/o-coupled mGluR2 receptor opens co-expressed GIRK channels, leading to an influx of thallium ions. NAMs will inhibit the glutamate-induced thallium influx, resulting in a lower fluorescence signal.
Materials:
-
HEK293 cells co-expressing human mGluR2 and GIRK channels.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
-
L-Glutamate.
-
Thallium sulfate solution.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Protocol:
-
Cell Plating: Plate the mGluR2/GIRK co-expressing cells in 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye solution to each well. Incubate for 60-90 minutes at 37°C.
-
Compound Addition: Add test compounds and controls to the wells.
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a solution containing L-glutamate (at an EC20-EC50 concentration) and thallium sulfate to all wells.
-
Immediately begin kinetic fluorescence reading for 2-5 minutes.
-
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx. NAMs will reduce the rate of fluorescence increase in the presence of glutamate.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and characterization of an endogenous CXCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,2,3,4-Tetrahydro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a proposed methodology for the asymmetric synthesis of chiral 1,2,3,4-tetrahydro-1,7-naphthyridine. The strategy is adapted from a successful and well-documented ruthenium-catalyzed enantioselective transfer hydrogenation used for the synthesis of a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine.[1][2] It is important to note that while this protocol is based on established chemical principles, its application to the 1,7-naphthyridine system is a proposed adaptation and may require further optimization.
Proposed Synthetic Strategy: Asymmetric Transfer Hydrogenation
The most promising approach for the enantioselective synthesis of chiral 1,2,3,4-tetrahydro-1,7-naphthyridines is the asymmetric reduction of a prochiral dihydronaphthyridine precursor. Ruthenium-based catalysts, particularly those with chiral diamine ligands, have shown excellent enantioselectivity in the transfer hydrogenation of similar heterocyclic systems.[1]
The proposed overall synthetic workflow is outlined below:
Caption: Proposed workflow for the asymmetric synthesis of chiral this compound.
Key Experimental Protocols
The following protocols are adapted from the synthesis of a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine and are proposed for the synthesis of the 1,7-isomer.[1]
Protocol 1: Synthesis of the Prochiral Dihydronaphthyridine Precursor
The synthesis of the prochiral 2,3-dihydro-1,7-naphthyridine precursor is a critical first step. This would likely involve a multi-step sequence, potentially starting from substituted pyridine and acrylate derivatives, leading to the formation of the dihydronaphthyridine ring system. The exact reaction conditions would need to be developed and optimized for the 1,7-naphthyridine core.
Protocol 2: Asymmetric Transfer Hydrogenation
This is the key enantioselective step. The protocol below is adapted from a reported procedure for a similar substrate.[1]
Materials:
-
Prochiral 2,3-dihydro-1,7-naphthyridine derivative
-
Ammonium formate (HCOONH₄)
-
Chloro(p-cymene)[(R,R)-N-(substitutedsulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) catalyst (e.g., (R,R)-TsDPEN-Ru)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the prochiral 2,3-dihydro-1,7-naphthyridine (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the substrate.
-
Add ammonium formate (3.0 eq).
-
Add the chiral ruthenium catalyst (e.g., 0.01 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., 35 °C) and monitor the progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, quench the reaction with an aqueous solution of a weak acid (e.g., 1 M citric acid).
-
Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral this compound.
Data Presentation
The following table summarizes the expected outcomes based on analogous reactions for the 1,6-isomer.[1] Actual results for the 1,7-isomer would require experimental validation.
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) | CH₃CN | 35 | 24 | >99 | >95 |
| 2 | Chloro(p-cymene)[(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) ( (R,R)-TsDPEN-Ru) | CH₃CN | 35 | 24 | >99 | >95 |
Signaling Pathways and Logical Relationships
The mechanism of the ruthenium-catalyzed asymmetric transfer hydrogenation involves a series of coordinated steps. The diagram below illustrates the catalytic cycle.
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Conclusion
The asymmetric synthesis of chiral this compound remains an area for further research and development. The proposed methodology, based on the successful application of ruthenium-catalyzed asymmetric transfer hydrogenation for a related isomer, provides a strong starting point for researchers in this field. The detailed protocols and conceptual diagrams presented herein are intended to guide the design and execution of experiments aimed at accessing this valuable chiral scaffold for applications in drug discovery and development. Experimental validation and optimization of the proposed synthetic route are essential next steps.
References
Analytical Methods for the Quantification of 1,2,3,4-Tetrahydro-1,7-naphthyridine: Application Notes and Protocols
Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This application note describes a proposed isocratic RP-HPLC method for the quantitative determination of 1,2,3,4-Tetrahydro-1,7-naphthyridine in bulk drug substance or pharmaceutical formulations. The method is designed to be simple, accurate, and precise.[1][2]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is used.[3][4] The proposed chromatographic conditions are summarized in the table below.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | Approximately 10 minutes |
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.[5]
3. Method Validation (Hypothetical Data):
The method should be validated according to ICH guidelines.[2][6] The following table summarizes the proposed acceptance criteria and hypothetical validation data.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | 1 - 100 µg/mL, r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intra-day ≤ 2.0%, Inter-day ≤ 2.0% | Intra-day = 0.8%, Inter-day = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for small variations | Robust |
Workflow Diagram
Caption: RP-HPLC-UV experimental workflow.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This application note details a proposed LC-MS/MS method for the highly sensitive and selective quantification of this compound in biological matrices such as human plasma.[7][8][9] This method is suitable for pharmacokinetic studies.
Experimental Protocol
1. Instrumentation and Conditions:
An LC-MS/MS system is required for this analysis. The proposed conditions are outlined below.
| Parameter | Proposed Condition |
| LC System | Shimadzu Nexera or equivalent |
| MS System | Sciex Triple Quad 5500 or equivalent |
| Column | C18, 50 mm x 2.1 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: [M+H]⁺ > fragment ion 1, [M+H]⁺ > fragment ion 2IS: [M+H]⁺ > fragment ion |
Note: Specific MRM transitions and collision energies would need to be optimized for this compound and a suitable internal standard (e.g., a deuterated analog).
2. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.[8]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.
3. Method Validation (Hypothetical Data):
The bioanalytical method should be validated according to FDA or EMA guidelines.[9][10] The table below presents the proposed acceptance criteria and hypothetical validation data.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (ng/mL) | Correlation coefficient (r²) ≥ 0.99 | 0.1 - 100 ng/mL, r² = 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% RSD) | Intra-day ≤ 15%, Inter-day ≤ 15% (≤ 20% at LLOQ) | Intra-day ≤ 8.1%, Inter-day ≤ 9.5% |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20% | 0.1 ng/mL |
| Matrix Effect | IS-normalized ME factor between 0.85 and 1.15 | 0.92 - 1.08 |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
Workflow Diagram
Caption: LC-MS/MS sample preparation and analysis workflow.
References
- 1. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tpcj.org [tpcj.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Determination of the chemotherapeutic quinolonic and cinolonic derivatives in urine by high-performance liquid chromatography with ultraviolet and fluorescence detection in series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchps.com [jchps.com]
- 9. ijrti.org [ijrti.org]
- 10. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols: 1,2,3,4-Tetrahydro-1,7-naphthyridine in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of compound libraries with diverse pharmacological activities. This heterocyclic motif is particularly prominent in the design of agents targeting the central nervous system (CNS), as well as in the exploration of novel anticancer and anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of the use of this compound in library synthesis. Detailed experimental protocols for the synthesis of the core scaffold, its derivatization into a focused library, and relevant biological assays are presented. Quantitative data are summarized in structured tables for ease of comparison, and key workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Key Applications
The this compound scaffold has been successfully employed in the development of potent and selective modulators of various biological targets.
-
Central Nervous System Disorders: A significant application of this scaffold is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2).[1] mGlu2 is a key target for the treatment of several neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. Libraries based on the this compound core have yielded compounds with high affinity and selectivity for mGlu2.[1]
-
Anticancer Activity: Various naphthyridine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. While specific data for this compound derivatives is emerging, the broader class of 1,7-naphthyridines has shown promise. For instance, certain 2,4-disubstituted-1,7-naphthyridine derivatives have exhibited potent cytotoxic effects against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[2] The structural rigidity of the tetrahydro- variant makes it an attractive scaffold for the design of kinase inhibitors and other anticancer agents.
-
Anti-inflammatory Properties: The naphthyridine core is also a feature in compounds with anti-inflammatory potential. Although extensive research on the this compound isomer is ongoing, related naphthyridine derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α.
Data Presentation
Biological Activity of this compound Derivatives
| Compound ID | Target | Assay | Activity (IC₅₀) | Reference |
| 14a | mGlu2 | GIRK Dose-Response | 39 nM | [1] |
| 14f | mGlu2 | GIRK Dose-Response | 318 nM | [1] |
Anticancer Activity of Related Naphthyridine Derivatives
| Compound ID | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 16 | HeLa (Cervical) | 0.7 µM | [3][4] |
| 16 | HL-60 (Leukemia) | 0.1 µM | [3][4] |
| 16 | PC-3 (Prostate) | 5.1 µM | [3][4] |
| 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 µM | [2] |
| 17a | HeLa (Cervical Carcinoma) | 13.2 ± 0.7 µM | [2] |
| 17a | HL-60 (Promyeloblast) | 8.9 ± 2.2 µM | [2] |
| Bisleuconothine A | SW480 (Colon) | 2.74 µM | [2][5] |
| Bisleuconothine A | HCT116 (Colon) | 3.18 µM | [2][5] |
| Bisleuconothine A | HT29 (Colon) | 1.09 µM | [2][5] |
| Bisleuconothine A | SW620 (Colon) | 3.05 µM | [2][5] |
Experimental Protocols
Protocol 1: Synthesis of the this compound Scaffold
A common route to the this compound core involves the catalytic reduction of the parent 1,7-naphthyridine.
Materials:
-
1,7-Naphthyridine
-
Palladium on charcoal (10% Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction flask, dissolve 1,7-naphthyridine (1.0 eq) in ethanol.
-
Carefully add 10% palladium on charcoal (0.1 eq by weight) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to days for completion.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield a mixture of this compound and 5,6,7,8-tetrahydro-1,7-naphthyridine.[6]
-
The desired this compound isomer can be separated from the mixture by column chromatography on silica gel.
Protocol 2: Library Synthesis of this compound-2-carboxamides (Example)
This protocol describes a representative synthesis of a library member based on the work of Zhang et al. (2020).[1] The synthesis involves a multi-step sequence starting from a functionalized naphthyridine precursor.
Step 1: Suzuki Coupling
-
To a solution of 2-chloro-1,7-naphthyridine-8-oxide in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the mixture at 100 °C overnight under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Reduction of the N-oxide and Naphthyridine Ring
-
Dissolve the product from Step 1 in acetic acid.
-
Add sodium cyanoborohydride (3.0 eq) portion-wise at 25 °C.
-
Stir the reaction for 5 minutes.
-
Quench the reaction by the slow addition of water.
-
Basify the mixture with a saturated solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the this compound derivative.
Step 3: N-Alkylation
-
To a solution of the tetrahydro-naphthyridine from Step 2 in acetonitrile, add the desired aryl-methyl chloride (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Step 4: Amide Formation
-
Dissolve the N-alkylated product in a 7 M solution of ammonia in methanol.
-
Stir the solution at 25 °C for 4 hours in a sealed vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by flash chromatography to yield the desired this compound-2-carboxamide.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anticancer activity of the synthesized library compounds.
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Synthesized library compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the library compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Anti-inflammatory Assay (LPS-induced TNF-α Production in Macrophages)
This protocol evaluates the potential anti-inflammatory activity of the library compounds.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Synthesized library compounds dissolved in DMSO
-
ELISA kit for mouse TNF-α
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the library compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce TNF-α production. Include a vehicle control and an LPS-only control.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the inhibitory effect of the compounds on TNF-α production and calculate the IC₅₀ values.
Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of 1,2,3,4-Tetrahydro-1,7-naphthyridine Derivatives
Introduction
The 1,7-naphthyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[1][2][3][4] Notably, several derivatives of 1,7-naphthyridine have exhibited potent antiproliferative and cytotoxic effects against various cancer cell lines.[2][3][5] Mechanisms of action for these compounds are diverse, ranging from the inhibition of key signaling pathways like Wnt to the modulation of protein kinases such as p38 MAP kinase and PIP4K2A.[2][3][6]
This document provides a comprehensive experimental framework for evaluating the efficacy of a novel, hypothetical 1,2,3,4-Tetrahydro-1,7-naphthyridine derivative, hereafter referred to as THN-7 . The proposed studies are designed to assess its potential as an anticancer agent, hypothesizing that its mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers. These protocols are intended for researchers, scientists, and drug development professionals.
In Vitro Efficacy Evaluation
Objective
To determine the anticancer potency, mechanism of action, and cellular effects of THN-7 in a panel of human cancer cell lines.
Key Experiments and Protocols
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Western Blot Analysis for Signaling Pathway Modulation
Experimental Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
THN-7 (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of THN-7 in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of THN-7 to the respective wells.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Experimental Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Human cancer cell lines
-
THN-7
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with THN-7 at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell. This allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population.
Materials:
-
Human cancer cell lines
-
THN-7
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with THN-7 as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
Experimental Protocol 4: Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. In this context, it will be used to assess the effect of THN-7 on the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Human cancer cell lines
-
THN-7
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with THN-7 at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: In Vitro Cytotoxicity of THN-7
| Cell Line | Treatment Duration (h) | IC50 (µM) ± SD |
| MCF-7 | 48 | Value |
| HCT116 | 48 | Value |
| A549 | 48 | Value |
| MCF-7 | 72 | Value |
| HCT116 | 72 | Value |
| A549 | 72 | Value |
Table 2: Effect of THN-7 on Apoptosis and Cell Cycle Distribution in HCT116 Cells
| Treatment | % Apoptotic Cells (Annexin V+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Value | Value | Value | Value |
| THN-7 (IC50) | Value | Value | Value | Value |
| THN-7 (2x IC50) | Value | Value | Value | Value |
In Vivo Efficacy Evaluation
Objective
To evaluate the anti-tumor activity and safety profile of THN-7 in a preclinical xenograft mouse model.
Experimental Protocol: Human Tumor Xenograft Model
Principle: A xenograft model involves the transplantation of human tumor cells into immunocompromised mice. This model allows for the evaluation of a compound's anti-tumor efficacy in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel
-
THN-7 formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10^6 cells in PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer THN-7 (e.g., via oral gavage or intraperitoneal injection) at different dose levels (e.g., 10, 30, 100 mg/kg) daily for a specified period (e.g., 21 days). The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation
Table 3: In Vivo Anti-Tumor Efficacy of THN-7 in HCT116 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Value | - | Value |
| THN-7 (10 mg/kg) | Value | Value | Value |
| THN-7 (30 mg/kg) | Value | Value | Value |
| THN-7 (100 mg/kg) | Value | Value | Value |
Visualizations
Caption: Hypothesized PI3K/AKT/mTOR signaling pathway and the inhibitory action of THN-7.
Caption: Workflow for the in vitro evaluation of THN-7.
Caption: Workflow for the in vivo xenograft study of THN-7.
References
- 1. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 1,2,3,4-Tetrahydro-1,7-naphthyridine synthesis. This valuable heterocyclic scaffold is often synthesized through methods such as catalytic hydrogenation of 1,7-naphthyridine or the Pictet-Spengler reaction, each presenting unique challenges. This guide offers detailed experimental protocols, quantitative data, and troubleshooting solutions to overcome common obstacles and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for the synthesis of this compound are the catalytic hydrogenation of 1,7-naphthyridine and the Pictet-Spengler reaction. Catalytic hydrogenation involves the reduction of one of the pyridine rings of the parent naphthyridine, while the Pictet-Spengler reaction constructs the tetrahydro-pyridine ring through the cyclization of a suitable aminopyridine derivative with an aldehyde or ketone.
Q2: What is the main challenge in the catalytic hydrogenation of 1,7-naphthyridine?
A2: The primary challenge is controlling the regioselectivity of the hydrogenation. The 1,7-naphthyridine molecule has two pyridine rings, and hydrogenation can occur on either ring, leading to a mixture of this compound and 5,6,7,8-tetrahydro-1,7-naphthyridine.[1] Separating these isomers can be difficult and often leads to a lower isolated yield of the desired product.
Q3: Why is the Pictet-Spengler reaction challenging for synthesizing this compound?
A3: The Pictet-Spengler reaction's success is highly dependent on the nucleophilicity of the aromatic ring. Pyridine rings are less nucleophilic than the indole or phenyl rings typically used in this reaction.[2] This reduced reactivity can lead to low yields, require harsh reaction conditions, and may be prone to side reactions. Careful selection of the starting materials and optimization of the acid catalyst are crucial for success.
Q4: How can I purify this compound from its 5,6,7,8-tetrahydro isomer?
A4: Separation of the 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers can be achieved through column chromatography on silica gel. The polarity of the two isomers is often sufficiently different to allow for separation with an appropriate eluent system, typically a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Careful monitoring of the fractions using thin-layer chromatography (TLC) is essential.
Troubleshooting Guides
Catalytic Hydrogenation of 1,7-Naphthyridine
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired 1,2,3,4-Isomer | Poor regioselectivity of the hydrogenation reaction. | Optimize Catalyst: Palladium on charcoal (Pd/C) is a common catalyst, but the choice of catalyst and support can influence selectivity. Consider screening other catalysts like platinum oxide (PtO2) or ruthenium-based catalysts.[1] Solvent Effects: The solvent can influence the substrate's adsorption onto the catalyst surface. Experiment with different solvents such as ethanol, methanol, or acetic acid. Additive Effects: The addition of acids or bases can alter the electronic properties of the substrate and influence which ring is preferentially hydrogenated. |
| Incomplete Reaction | Inactive catalyst. | Ensure the catalyst is fresh and has not been exposed to air or moisture for extended periods. Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst weight percentage might be necessary. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure within the safe limits of your equipment. Extend the reaction time and monitor the progress by TLC or GC-MS. | |
| Over-reduction to Decahydronaphthyridine | Reaction conditions are too harsh. | Reduce the reaction temperature and/or hydrogen pressure. Monitor the reaction closely and stop it once the starting material is consumed and the desired product is maximized. |
Pictet-Spengler Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | Low nucleophilicity of the pyridine ring. | Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids like trifluoroacetic acid (TFA) or superacids may be required for less reactive substrates.[2] However, harsh acids can also lead to side reactions, so a careful balance is needed. Screen various Brønsted and Lewis acids. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. Microwave-assisted heating can sometimes provide rapid and efficient heating, leading to improved yields. |
| Unsuitable aldehyde or ketone. | Electron-withdrawing groups on the aldehyde or ketone can increase its reactivity. However, steric hindrance can also play a role. | |
| Formation of Side Products | Polymerization of the starting materials or intermediates. | Use a higher dilution of the reaction mixture. Add the aldehyde or ketone slowly to the reaction mixture containing the amine and acid. |
| N-Acylation of the starting amine. | If using an acyliminium ion strategy, ensure complete formation of the imine before acylation. | |
| Difficult Purification | Presence of unreacted starting materials and polymeric byproducts. | An initial acid-base extraction can help remove basic starting amine and acidic catalysts. Column chromatography on silica gel is typically required for final purification. |
Quantitative Data
Table 1: Regioselectivity in the Catalytic Hydrogenation of 1,7-Naphthyridine
| Catalyst | Solvent | Product Ratio (1,2,3,4-isomer : 5,6,7,8-isomer) | Total Yield (%) | Reference |
| Palladium on charcoal | Ethanol | 57 : 43 | Not specified | [1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 1,7-Naphthyridine
Materials:
-
1,7-Naphthyridine
-
Palladium on charcoal (10 wt%)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Standard hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1,7-naphthyridine (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% palladium on charcoal (typically 5-10 mol% of palladium).
-
Seal the vessel and purge the system with an inert gas (argon or nitrogen) three times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically after 12-24 hours), carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product mixture.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to separate the 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers.
Protocol 2: Pictet-Spengler Synthesis of this compound
Materials:
-
3-(Pyridin-4-yl)propan-1-amine (or a suitable precursor)
-
Paraformaldehyde (or another aldehyde/ketone)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3-(pyridin-4-yl)propan-1-amine (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0-3.0 eq) to the stirred solution.
-
Add paraformaldehyde (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Visualizations
Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of 1,7-naphthyridine.
Pictet-Spengler Reaction Mechanism
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of Tetrahydronaphthyridine Isomers
Welcome to the technical support center for the purification of tetrahydronaphthyridine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these complex heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying tetrahydronaphthyridine isomers?
The primary challenges in purifying tetrahydronaphthyridine isomers stem from their structural similarities. These include:
-
Co-elution of isomers: Positional isomers and stereoisomers (enantiomers and diastereomers) often have very similar polarities and chromatographic behaviors, leading to poor separation.
-
Peak tailing: The basic nature of the nitrogen atoms in the tetrahydronaphthyridine core can lead to strong interactions with acidic stationary phases like silica gel, resulting in asymmetric peak shapes.
-
Compound instability: Some isomers may be sensitive to the purification conditions, such as acidic or basic mobile phases, leading to degradation.
-
Low recovery: Strong interactions with the stationary phase can also result in the irreversible adsorption of the compound, leading to low product recovery.
Q2: Which chromatographic techniques are most effective for separating tetrahydronaphthyridine isomers?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the separation of tetrahydronaphthyridine isomers.[1][2]
-
HPLC: Particularly preparative HPLC, is essential for isolating pure isomers in sufficient quantities for further analysis and development.[3] Chiral HPLC, utilizing chiral stationary phases (CSPs), is the go-to method for resolving enantiomers.[4]
-
SFC: This technique is gaining popularity as a green alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption.[2] It is particularly effective for chiral separations.
Q3: How can I resolve enantiomers of a tetrahydronaphthyridine?
Enantiomers of tetrahydronaphthyridines can be resolved using several methods:
-
Chiral Preparative HPLC: This is a direct method that uses a chiral stationary phase to differentiate between the enantiomers, allowing for their separation and collection.[4]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic tetrahydronaphthyridine with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.
Q4: What is a good starting point for developing an SFC method for chiral separation of tetrahydronaphthyridines?
A good starting point for SFC method development involves screening a variety of chiral stationary phases and mobile phase modifiers.
-
Columns: Polysaccharide-based chiral stationary phases are often a good first choice.
-
Mobile Phase: Supercritical CO2 is the primary mobile phase, with alcohol modifiers such as methanol, ethanol, or isopropanol used to adjust selectivity and elution strength.[5]
-
Additives: For basic compounds like tetrahydronaphthyridines, adding a small amount of a basic additive (e.g., diethylamine) to the modifier can improve peak shape and resolution.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of tetrahydronaphthyridine isomers.
Chromatographic Purification (HPLC & SFC)
Issue 1: Poor resolution or co-elution of isomers.
-
Cause: The selected stationary phase and mobile phase do not provide sufficient selectivity to separate the isomers.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
HPLC (Reversed-Phase): Vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase.
-
HPLC (Normal-Phase): Adjust the ratio of the polar modifier (e.g., ethanol or isopropanol in hexane).
-
SFC: Screen different alcohol modifiers (methanol, ethanol, isopropanol) and their concentrations in supercritical CO2.[5]
-
-
Change the Stationary Phase:
-
If one chiral stationary phase (CSP) fails, try a CSP with a different chiral selector. Polysaccharide-based CSPs are a good starting point.
-
-
Adjust Temperature and Flow Rate:
-
Lowering the temperature can sometimes improve resolution.
-
Reducing the flow rate can increase the number of theoretical plates and improve separation, at the cost of longer run times.
-
-
Issue 2: Significant peak tailing for my tetrahydronaphthyridine compound.
-
Cause: Strong interactions between the basic nitrogen atoms of the tetrahydronaphthyridine and acidic sites on the stationary phase (e.g., silanol groups on silica).
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a basic modifier to the mobile phase to compete with your compound for active sites. Triethylamine (TEA) or diethylamine (DEA) at low concentrations (0.1-0.5%) are commonly used.[5]
-
-
Use a Different Stationary Phase:
-
Consider using an end-capped column where the residual silanol groups are deactivated.
-
For preparative chromatography, basic alumina can be an alternative to silica gel.
-
-
Check for Column Overload:
-
Inject a smaller amount of your sample to see if the peak shape improves. If it does, you may be overloading the column.
-
-
Issue 3: Low recovery of the purified compound.
-
Cause: The compound may be irreversibly binding to the stationary phase or degrading during the purification process.
-
Troubleshooting Steps:
-
Address Strong Binding: Implement the same strategies used to combat peak tailing, such as adding a basic modifier to the mobile phase.
-
Assess Compound Stability:
-
Analyze the crude sample and the collected fractions by LC-MS to check for the presence of degradation products.
-
If degradation is observed, consider using a less harsh mobile phase (e.g., neutral pH) or a different purification technique.
-
-
Purification by Crystallization
Issue 4: Inefficient separation of diastereomeric salts.
-
Cause: The solubilities of the two diastereomeric salts in the chosen solvent are too similar.
-
Troubleshooting Steps:
-
Screen Different Solvents: The choice of solvent is critical for successful diastereomeric salt crystallization. A thorough screening of various solvents and solvent mixtures is necessary to find a system where the solubility difference between the diastereomers is maximized.
-
Optimize Crystallization Temperature: Temperature can significantly affect solubility. Experiment with different crystallization temperatures (e.g., room temperature, 4°C, -20°C) to improve the selective crystallization of one diastereomer.
-
Control the Rate of Crystallization: Slow cooling or slow evaporation of the solvent can lead to the formation of more well-defined crystals and better separation.
-
Data Presentation
The following tables summarize typical conditions and results for the purification of tetrahydronaphthyridine isomers.
Table 1: Comparison of Chromatographic Methods for Chiral Resolution
| Parameter | Preparative Chiral HPLC | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak series) | Polysaccharide-based CSPs |
| Mobile Phase | Hexane/Ethanol or other alcohol mixtures | Supercritical CO2 with alcohol modifiers (MeOH, EtOH, IPA) |
| Additives | Basic modifiers (e.g., DEA) for improved peak shape | Basic modifiers (e.g., DEA) often necessary for basic analytes[5] |
| Resolution (Rs) | Typically > 1.5 for baseline separation | Can achieve high resolution, often superior to HPLC |
| Purity Achieved | > 99% enantiomeric excess (e.e.) is achievable | > 99% e.e. is achievable |
| Throughput | Moderate | High, due to faster separation times |
| Solvent Consumption | High | Low, considered a "green" technique |
Experimental Protocols
Protocol 1: Preparative Chiral HPLC for Enantiomeric Resolution of a Spirocyclic Tetrahydronaphthyridine
This protocol is a representative example for the resolution of a racemic tetrahydronaphthyridine.
-
Analytical Method Development:
-
Screen various chiral stationary phases (e.g., Chiralpak IA, IB, IC) with a mobile phase of hexane and an alcohol (e.g., ethanol or isopropanol) in different ratios (e.g., 90:10, 80:20, 70:30).
-
Add 0.1% diethylamine (DEA) to the mobile phase to improve the peak shape of the basic tetrahydronaphthyridine.
-
Identify the column and mobile phase composition that provides the best separation of the two enantiomers (baseline resolution, Rs > 1.5).
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the optimal analytical column.
-
Calculate the preparative flow rate based on the column diameters.
-
Dissolve the racemic spirocyclic tetrahydronaphthyridine in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to each enantiomer.
-
-
Analysis of Collected Fractions:
-
Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric excess (e.e.) of each separated enantiomer.
-
Combine the fractions of each enantiomer that meet the desired purity.
-
Remove the solvent under reduced pressure to obtain the purified enantiomers.
-
Protocol 2: Diastereomeric Salt Crystallization
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic tetrahydronaphthyridine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a solution of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) in the same solvent. Use a sub-stoichiometric amount of the resolving agent initially (e.g., 0.5 equivalents).
-
Stir the solution at room temperature or with gentle heating to facilitate salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Collect the resulting crystals by filtration. These crystals will be enriched in one of the diastereomeric salts.
-
-
Analysis and Recrystallization:
-
Determine the diastereomeric excess of the crystalline material by a suitable analytical method (e.g., HPLC or NMR).
-
If the desired purity has not been reached, recrystallize the solid from a suitable solvent system to further enrich the less soluble diastereomer.
-
-
Liberation of the Free Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide solution) to deprotonate the tetrahydronaphthyridine.
-
Extract the free enantiomer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na2SO4), and concentrate it under reduced pressure to yield the purified enantiomer.
-
Visualizations
Caption: Experimental workflow for the purification of tetrahydronaphthyridine isomers.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
Overcoming side reactions in the synthesis of 1,7-naphthyridines
This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common side reactions in the synthesis of 1,7-naphthyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1,7-naphthyridines and what are their common challenges?
A1: The main synthetic routes include the Friedländer annulation and the Skraup synthesis. The Friedländer synthesis involves the condensation of a 3-aminopyridine derivative with a carbonyl compound containing an α-methylene group. A primary challenge is the potential for self-condensation of the aminopyridine starting material, leading to dimeric byproducts. The Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent with an aminopyridine, can be challenging due to its highly exothermic nature, often leading to tar formation and the potential for isomeric byproducts.[1] For instance, the Skraup reaction with 3-aminopyridine can yield both 1,5- and 1,7-naphthyridine isomers, with the 1,5-isomer typically being the major product.[1]
Q2: What is the most significant side reaction in the Friedländer synthesis of 1,7-naphthyridines?
A2: A major side reaction is the self-condensation of 3-amino-4-acetylpyridine, which can act as both the amine and the carbonyl component. This leads to the formation of a dimeric byproduct, 2-(3-aminopyridin-4-yl)-4-methyl-1,7-naphthyridine, which can be the main product under certain conditions, with reported yields as high as 97%.
Q3: How can I minimize the formation of isomeric byproducts in the Skraup synthesis?
A3: Controlling the reaction temperature and the rate of addition of sulfuric acid can help manage the reaction's exothermicity and reduce the formation of tars and undesired isomers.[1] While the electronic effects of the pyridine nitrogen often favor the formation of the 1,5-isomer from 3-aminopyridine, careful optimization of reaction conditions can influence the product distribution.[1]
Q4: Are there alternative synthetic strategies to access the 1,7-naphthyridine core?
A4: Yes, other methods have been developed. One approach involves the oxidation of 3-nitro-4-picoline to 3-nitro-4-pyridinecarboxaldehyde, which can then be used in a modified Friedländer synthesis. Another route involves the cyclization of β-(3-amino-4-pyridyl)-acrylic acid to form 2-hydroxy-1,7-naphthyridine.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1,7-naphthyridines.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low yield of the desired 1,7-naphthyridine in Friedländer synthesis | Self-condensation of the aminopyridine starting material. | 1. Control Stoichiometry: Use an excess of the non-amino carbonyl reactant to outcompete the self-condensation reaction. 2. Slow Addition: Add the 3-amino-4-acetylpyridine slowly to the reaction mixture containing the other carbonyl component and the catalyst. | Increased yield of the desired product and reduced formation of the dimeric byproduct. |
| Significant tar formation in the Skraup synthesis | The reaction is highly exothermic and uncontrolled, leading to polymerization of acrolein. | 1. Use a Moderator: Add a mild oxidizing agent like ferrous sulfate to control the reaction rate. 2. Temperature Control: Maintain a consistent and not excessively high temperature throughout the reaction. 3. Slow Acid Addition: Add the sulfuric acid portionwise or dropwise to manage the exotherm.[1] | A cleaner reaction mixture with a higher yield of the desired naphthyridine and less tar. |
| Formation of a mixture of 1,5- and 1,7-naphthyridine isomers in the Skraup synthesis | Cyclization of the intermediate can occur at two different positions on the pyridine ring. | 1. Optimize Reaction Conditions: Vary the temperature and reaction time to favor the formation of the desired 1,7-isomer. 2. Purification: Utilize column chromatography with a suitable solvent system to separate the isomers. Isomers of naphthyridines often have different polarities, allowing for chromatographic separation. | Isolation of the pure 1,7-naphthyridine isomer. |
| Incomplete reaction or formation of partially hydrogenated byproducts | Inefficient oxidation in the final step of the Skraup synthesis or other cyclization reactions. | 1. Choice of Oxidizing Agent: Ensure a suitable oxidizing agent is used (e.g., nitrobenzene, arsenic acid). 2. Reaction Time and Temperature: Increase the reaction time or temperature to ensure complete aromatization. | Formation of the fully aromatic 1,7-naphthyridine product. |
Quantitative Data Summary
The following tables summarize reaction yields for the synthesis of various 1,7-naphthyridine derivatives.
Table 1: Friedländer Synthesis of 2,4-Disubstituted-1,7-Naphthyridines
| Starting Material (Amine) | Starting Material (Carbonyl) | Product | Yield (%) |
| 3-Amino-4-acetylpyridine | Acetophenone | 2-Phenyl-4-methyl-1,7-naphthyridine | 82 |
| 3-Aminoisonicotinaldehyde | Acetophenone | 2-Phenyl-1,7-naphthyridine | 71 |
| 3-Amino-4-acetylpyridine | 3-Amino-4-acetylpyridine | 2-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridine (Dimer) | 97 |
| 3-Amino-4-acetylpyridine | Cyclohexanone | 2,10-Diaza-5,6,7,8-tetrahydroanthracene | 66 |
Table 2: Skraup Synthesis of Naphthyridine Isomers
| Starting Amine | Oxidizing Agent | Main Product | Reported Yield (%) |
| 3-Aminopyridine | As₂O₅ | 1,5-Naphthyridine | Good[1] |
| 3-Aminopyridine | Nitrobenzene | 1,5-Naphthyridine | 50-60[1] |
| 4-Aminopyridine | As₂O₅ | 1,6-Naphthyridine | Good[1] |
| 2-Aminopyridine | FeSO₄/H₃AsO₄ | 1,8-Naphthyridine | 75-80[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyridine (Starting Material)
This protocol describes the Hofmann degradation of nicotinamide to produce 3-aminopyridine.
-
Materials: Sodium hydroxide, bromine, nicotinamide, sodium chloride, diethyl ether, benzene, ligroin, Norit (activated carbon), sodium hydrosulfite.
-
Procedure:
-
In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g of sodium hydroxide in 800 ml of water.
-
Add 95.8 g of bromine to the solution with stirring.
-
Once the temperature reaches 0°C, add 60 g of nicotinamide all at once with vigorous stirring.
-
After 15 minutes, replace the ice-salt bath with a water bath at 75°C and stir the solution at 70-75°C for 45 minutes.
-
Cool the solution to room temperature, saturate with sodium chloride, and extract with diethyl ether.
-
Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.
-
The crude product is purified by recrystallization from a mixture of benzene and ligroin with Norit and sodium hydrosulfite to yield white crystals of 3-aminopyridine.
-
Protocol 2: Friedländer Synthesis of 2-Phenyl-1,7-naphthyridine
This protocol is adapted from the Borsche modification of the Friedländer synthesis.[2]
-
Materials: N-(3-amino-4-picolylidene)-p-toluidine (prepared from 3-nitro-4-pyridinecarboxaldehyde), acetophenone, ethanol, sodium hydroxide.
-
Procedure:
-
Dissolve N-(3-amino-4-picolylidene)-p-toluidine in aqueous ethanol.
-
Add acetophenone to the solution.
-
Add a solution of sodium hydroxide to catalyze the reaction.
-
Stir the reaction mixture, typically at room temperature or with gentle heating, and monitor by TLC.
-
Upon completion, the product may precipitate. If not, the product is isolated by extraction.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.
Caption: Inhibition of the p38 MAP kinase pathway by 1,7-naphthyridine 1-oxides.
Experimental Workflow and Logic Diagrams
Caption: Competing reaction pathways in the Friedländer synthesis.
Caption: Troubleshooting workflow for 1,7-naphthyridine synthesis.
References
Technical Support Center: Optimization of N-Alkylation of Tetrahydronaphthyridines
Welcome to the technical support center for the N-alkylation of tetrahydronaphthyridines. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the N-alkylation of tetrahydronaphthyridines?
Low yields in N-alkylation reactions of tetrahydronaphthyridines can stem from several factors. A primary issue is often the competition between N-alkylation and O-alkylation, particularly in tetrahydronaphthyridinone systems.[1] The nucleophilicity of the nitrogen atom can be relatively low, necessitating the use of a suitable base for deprotonation. Incomplete deprotonation is a frequent cause of poor conversion. Additionally, the choice of solvent, temperature, and the nature of both the alkylating agent and the tetrahydronaphthyridine substrate play critical roles. Side reactions, such as the formation of dialkylated products or elimination of the alkyl halide, can also significantly reduce the yield of the desired N-alkylated product.[2][3]
Q2: How can I minimize the formation of the O-alkylated side product?
The competition between N- and O-alkylation is a common challenge. The outcome is influenced by the reaction conditions. Generally, polar aprotic solvents like DMF, DMSO, or THF favor N-alkylation, while polar protic solvents may promote O-alkylation.[3] The choice of the base is also crucial. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the nitrogen, which can favor N-alkylation.[2][4] The properties of the alkylating agent, such as steric hindrance, can also influence the regioselectivity.[1] In some cases where direct alkylation overwhelmingly favors the O-position, an alternative synthetic strategy, such as a Buchwald-Hartwig amination, may be necessary to obtain the desired N-alkylated product.[1]
Q3: Is it possible to selectively achieve mono-N-alkylation on a tetrahydronaphthyridine with multiple nitrogen atoms?
Yes, selective mono-N-alkylation is possible, but it requires careful control of reaction conditions. The relative nucleophilicity of the nitrogen atoms will be a key determinant. To favor mono-alkylation, one can use a stoichiometric amount of the alkylating agent or a slight excess (e.g., 1.1 equivalents).[5][6] Slow, dropwise addition of the alkylating agent can also help to prevent over-alkylation.[4] The choice of a less reactive alkylating agent and milder reaction conditions (e.g., lower temperature) can also improve selectivity.
Q4: My N-alkylation reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate and yield?
Several factors could be contributing to a sluggish reaction. Ensure that anhydrous conditions are maintained, as moisture can quench the base and hinder the reaction, especially when using strong bases like NaH.[4] The choice of solvent is important; polar aprotic solvents like DMF or DMSO can help to dissolve the reactants and facilitate the reaction.[5] Increasing the reaction temperature can also increase the rate, but this should be done cautiously to avoid decomposition or side reactions.[5][7] Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride) or adding a catalytic amount of an additive like potassium iodide, which can facilitate the reaction through in-situ formation of a more reactive alkyl iodide.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of the tetrahydronaphthyridine nitrogen. | Use a stronger base (e.g., NaH) or increase the equivalents of the current base. Ensure anhydrous reaction conditions.[4] |
| Low reactivity of the alkylating agent. | Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I). Add a catalytic amount of KI.[7][8] | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[5] | |
| Predominant O-Alkylation | Reaction conditions favor O-alkylation. | Use a polar aprotic solvent (DMF, THF, DMSO).[3] Employ a strong, non-coordinating base. Consider an alternative synthetic route if direct alkylation is not selective.[1] |
| Steric or electronic factors of the substrate. | An alternative synthetic approach, such as a Buchwald-Hartwig coupling, may be necessary.[1] | |
| Formation of Dialkylated Product | Excess of alkylating agent. | Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the alkylating agent.[6][7] |
| High reactivity of the mono-alkylated product. | Add the alkylating agent slowly and at a lower temperature to control the reaction. | |
| Difficulty in Product Purification | Unreacted starting materials co-eluting with the product. | Optimize the reaction to drive it to completion. Consider a different chromatographic system for purification. |
| Formation of closely related byproducts. | Adjust reaction conditions (base, solvent, temperature) to improve selectivity. | |
| Residual high-boiling solvent (e.g., DMF, DMSO). | Perform multiple aqueous washes during workup to remove the solvent. Consider azeotropic removal with a suitable solvent.[7] |
Quantitative Data Summary
The following tables summarize typical reaction conditions for N-alkylation reactions of naphthyridine and related heterocyclic systems. These can serve as a starting point for the optimization of your specific tetrahydronaphthyridine substrate.
Table 1: Effect of Base and Solvent on N-Alkylation
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Methoxy-1,5-naphthyridine | Alkyl Halide | K₂CO₃ (optional) | DMF or DMSO | RT - 100 | Not specified | [5] |
| 2 | 1,2,3,4-tetrahydrobenzo[c][5][9]naphthyrin-5(6H)-one | 3,4-dimethoxyphenethyl bromide | K₂CO₃ | DMF | 80 | 75-82 (O-alkylation) | [1] |
| 3 | Imidazopyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Not specified | N4 and N5 regioisomers formed | [10] |
| 4 | Carboxamide | Alkyl Halide | NaH | THF | 0 - RT | Not specified | [3] |
Table 2: Optimization of Base for N-Alkylation
| Entry | Base (equivalents) | Yield of Mono-alkylated Product (%) | Notes | Reference |
| 1 | NaH (2.0) | 20 | N,N-dialkylated product detected | [2] |
| 2 | NaH (3.0) | 52.3 | N,N-dialkylated product readily separated | [2] |
Experimental Protocols
General Protocol for N-Alkylation of a Tetrahydronaphthyridine using a Base
This protocol is a general guideline and may require optimization for your specific substrate and alkylating agent.
Materials:
-
Tetrahydronaphthyridine starting material
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the tetrahydronaphthyridine (1.0 eq.).
-
Solvent Addition: Add the anhydrous solvent to dissolve the starting material.
-
Base Addition:
-
If using NaH: Cool the solution to 0 °C and carefully add NaH (1.1 - 1.5 eq.) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
If using K₂CO₃: Add K₂CO₃ (2.0 - 3.0 eq.) to the solution.
-
-
Addition of Alkylating Agent: Cool the reaction mixture (if necessary) and add the alkylating agent (1.1 - 1.5 eq.) dropwise.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on reactivity). Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[5]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for N-Alkylation
Caption: A typical experimental workflow for the N-alkylation of tetrahydronaphthyridines.
Troubleshooting Logic for Low Yield in N-Alkylation
References
- 1. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
Troubleshooting guide for the synthesis of substituted 1,7-naphthyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 1,7-naphthyridines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 1,7-naphthyridine core?
A1: The primary methods for synthesizing the 1,7-naphthyridine scaffold include:
-
Friedländer-type Annulation: This involves the condensation of a 3-amino-4-formylpyridine (or a related ketone) with a carbonyl compound containing an α-methylene group. While versatile, a key challenge is controlling the regioselectivity when using unsymmetrical ketones, which can lead to isomeric byproducts.[1][2]
-
Reductive Cyclization: This strategy often employs the cyclization of substituted pyridine derivatives, such as ethyl 2-methoxy-5-nitro-4-pyridinepyruvate, to form the second ring of the naphthyridine system.[3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of a pre-formed halo-1,7-naphthyridine core is commonly achieved through Suzuki-Miyaura or Buchwald-Hartwig amination reactions to introduce aryl, heteroaryl, or amino substituents.[5]
Q2: How can I introduce substituents at specific positions of the 1,7-naphthyridine ring?
A2: Site-selective functionalization is typically achieved through palladium-catalyzed cross-coupling reactions on a halogenated 1,7-naphthyridine precursor. For instance, 6,8-disubstituted 1,7-naphthyridines can be synthesized via sequential Suzuki or other cross-coupling reactions.[5] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
Troubleshooting Guide
Low or No Yield
Q3: My Friedländer synthesis of a substituted 1,7-naphthyridine is resulting in a very low yield. What are the potential causes and solutions?
A3: Low yields in Friedländer-type syntheses can stem from several factors:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical. Some reactions benefit from Lewis acids, while others proceed more efficiently with base catalysis. It's advisable to screen a variety of catalysts.[6][7]
-
Harsh Reaction Conditions: High temperatures can lead to the decomposition of starting materials or products. Exploring milder reaction conditions, such as using propylphosphonic anhydride (T3P®) as a promoter, may improve the yield.[8]
-
Poor Reactivity of Starting Materials: The electronic nature of the substituents on both the aminopyridine and the carbonyl partner can significantly impact reactivity. Electron-withdrawing groups on the carbonyl compound can enhance its reactivity.
Q4: I am observing little to no product formation in my Suzuki-Miyaura cross-coupling reaction to functionalize a halo-1,7-naphthyridine. What should I investigate?
A4: A failed Suzuki-Miyaura coupling can often be attributed to catalyst deactivation or issues with the reagents.
-
Catalyst and Ligand Choice: Not all palladium catalysts and ligands are suitable for heteroaromatic substrates. For challenging couplings, consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to stabilize the palladium catalyst.[9]
-
Base Selection: The strength and solubility of the base are crucial for the transmetalation step. Common bases include K₃PO₄ and Cs₂CO₃. The presence of a small amount of water can be essential for the activity of some inorganic bases.[10]
-
Reagent Quality: Ensure the purity of your halo-1,7-naphthyridine, boronic acid/ester, and solvent. Impurities can poison the catalyst. Boronic acids can degrade over time, so using fresh or properly stored reagents is recommended.[9][10] Protodeboronation (cleavage of the C-B bond) can be a significant side reaction, which can sometimes be mitigated by using boronic esters.[10]
-
Inadequate Degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[9][10]
Q5: My Buchwald-Hartwig amination on a chloro-1,7-naphthyridine is not proceeding. What are the likely issues?
A5: Aryl chlorides can be challenging substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond.
-
Ligand Selection: The choice of ligand is paramount for activating aryl chlorides. Bulky, electron-rich biarylphosphine ligands are often required to facilitate the oxidative addition of the aryl chloride to the palladium center.[11][12]
-
Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically necessary for the deprotonation of the amine and formation of the palladium-amido complex.[13]
-
Catalyst Precursor: Using a well-defined palladium precatalyst can sometimes provide more consistent results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Formation of Side Products
Q6: My reaction is producing a significant amount of the dehalogenated 1,7-naphthyridine byproduct during a Suzuki coupling. How can I minimize this?
A6: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings.
-
Presence of Protic Impurities: Water or other protic species can lead to the hydrodehalogenation of the starting material. Using anhydrous solvents and reagents can help, although many Suzuki protocols tolerate some water. Ensure your inert gas stream is dry.[9]
-
Catalyst-Mediated Reduction: Some palladium-ligand complexes can promote reductive dehalogenation, especially at higher temperatures. Lowering the reaction temperature or screening different ligand systems may reduce this side reaction.[9]
Q7: I am observing the formation of homocoupled boronic acid (boronic acid dimer) in my Suzuki reaction. What is the cause and how can I prevent it?
A7: Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Incomplete Degassing: Inconsistent or inadequate degassing of the reaction mixture can leave residual oxygen, which promotes the oxidative homocoupling of the boronic acid.[9] Ensure your degassing procedure is thorough and consistent for every experiment.
-
Catalyst Oxidation: The palladium catalyst can be oxidized by air, leading to side reactions. Using fresh, high-purity catalysts and maintaining a strictly inert atmosphere is crucial.[9]
Purification Challenges
Q8: I am having difficulty purifying my substituted 1,7-naphthyridine product. What are some common issues and recommended techniques?
A8: The basic nature of the nitrogen atoms in the 1,7-naphthyridine ring can lead to challenges in chromatographic purification.
-
Tailing on Silica Gel: The basic nitrogens can interact strongly with the acidic silica gel, causing significant tailing of the product peak. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.
-
Poor Solubility: Some substituted 1,7-naphthyridines exhibit poor solubility in common organic solvents, making purification and characterization difficult. Screening a range of solvents or solvent mixtures is recommended. In some cases, conversion to a salt (e.g., hydrochloride) can improve solubility in polar solvents.
-
Residual Palladium: Removing residual palladium from the final product can be challenging. Several methods can be employed, including treatment with a palladium scavenger resin, washing with an aqueous solution of a chelating agent like EDTA, or recrystallization.
Data Presentation
Table 1: Troubleshooting Summary for Suzuki-Miyaura Cross-Coupling of Halo-1,7-Naphthyridines
| Issue | Potential Cause | Suggested Solution |
| Low/No Yield | Inappropriate catalyst/ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Incorrect base | Use K₃PO₄ or Cs₂CO₃; consider adding a small amount of water. | |
| Poor reagent quality | Use fresh, high-purity reagents; consider using boronic esters. | |
| Oxygen contamination | Thoroughly degas the solvent and maintain an inert atmosphere. | |
| Dehalogenation | Protic impurities | Use anhydrous solvents and dry inert gas. |
| High temperature | Lower the reaction temperature. | |
| Homocoupling | Oxygen contamination | Ensure rigorous degassing and a strictly inert atmosphere. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-1,7-Naphthyridine:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-1,7-naphthyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[9]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, often with an eluent containing a small percentage of triethylamine to prevent tailing.
Visualizations
Caption: Synthetic workflow for substituted 1,7-naphthyridines.
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Refinement of purification techniques for polar naphthyridine derivatives.
Welcome to the technical support center for the purification of polar naphthyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying polar naphthyridine derivatives?
A1: Due to their inherent polarity and the presence of basic nitrogen atoms, polar naphthyridine derivatives often present several purification challenges. These include poor solubility in common non-polar organic solvents, strong adsorption to silica gel leading to streaking or complete retention at the baseline, and potential decomposition on acidic stationary phases.[1][2]
Q2: My polar naphthyridine derivative is stuck at the baseline (Rf=0) on the silica gel TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?
A2: This is a frequent issue indicating that your compound is too polar for the normal-phase silica gel system.[3] Here are several strategies to address this:
-
Increase Mobile Phase Polarity: Switch to a more polar solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[4] You can start with a small percentage of methanol (e.g., 5%) and gradually increase it.[3]
-
Use Additives: For basic compounds like naphthyridines, adding a small amount of a base to the mobile phase can help reduce strong interactions with the acidic silica gel. A stock solution of 10% ammonium hydroxide in methanol can be used, adding 1-10% of this stock to your dichloromethane eluent.[3][5]
-
Change the Stationary Phase: If adjusting the mobile phase is not effective, consider a different stationary phase. Options include reverse-phase silica (C18), alumina (neutral or basic), or employing techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[3][6]
Q3: I'm observing significant peak tailing during column chromatography of my naphthyridine derivative. How can I achieve more symmetrical peaks?
A3: Peak tailing for basic compounds like naphthyridines on silica gel is often due to secondary interactions with acidic silanol groups on the silica surface.[3] To mitigate this:
-
Mobile Phase Modifiers: Add a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-2%), to your mobile phase to mask the active silanol sites.[6]
-
pH Adjustment: Controlling the pH of the mobile phase is crucial. For basic naphthyridine compounds, working at a lower pH can protonate the analyte and reduce unwanted interactions with silanol groups.[6]
-
Use End-Capped Columns: Employing a highly deactivated, end-capped column will minimize the number of accessible silanol groups, leading to improved peak shape.[6]
-
Consider HILIC: HILIC can provide different retention mechanisms that may result in better peak shapes for polar basic compounds.[6]
Q4: My naphthyridine derivative seems to be decomposing on the silica gel column. How can I purify it without degradation?
A4: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[6] Here are some solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. You can flush the packed column with a solvent system containing a small amount of a base like triethylamine (1-3%) before loading your sample.[6]
-
Alternative Stationary Phases: Use a less acidic stationary phase such as neutral or basic alumina, or a bonded silica phase like diol or amino.[6]
-
Reverse-Phase Chromatography: If your compound has some hydrophobic character, reverse-phase flash chromatography can be a good alternative.[6]
-
2D TLC Stability Test: Before running a column, you can check for on-silica stability using two-dimensional TLC. If the compound is stable, the spot will remain on the diagonal after developing the plate in the same solvent system twice, rotating the plate 90 degrees for the second run. Off-diagonal spots indicate degradation.[3]
Q5: How do I choose between recrystallization and column chromatography for my polar naphthyridine derivative?
A5: The choice depends on the nature of your crude product and the impurities present.
-
Recrystallization: This is often the best first choice for solid crude products, especially for removing minor impurities or if the compound is highly polar and difficult to handle with chromatography.[7] The key is to find a suitable solvent or solvent system where the compound is soluble when hot and insoluble when cold, while the impurities remain in the mother liquor.[8][9]
-
Column Chromatography: This is more suitable for purifying oils or solids with impurities of similar polarity to the product, where recrystallization is ineffective.[7]
Q6: What are the advantages of using HILIC or Mixed-Mode Chromatography for polar naphthyridine derivatives?
A6: Both HILIC and Mixed-Mode chromatography are powerful techniques for separating highly polar compounds that are poorly retained in traditional reverse-phase chromatography.[10][11]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. This is ideal for retaining and separating very polar analytes.[10][12][13][14]
-
Mixed-Mode Chromatography: These columns combine multiple separation mechanisms, such as reverse-phase and ion-exchange, in a single column. This allows for the retention and separation of both polar and non-polar analytes and provides greater flexibility in method development by adjusting mobile phase pH, ionic strength, and organic solvent content.[10][15][16][17]
Troubleshooting Guides
Problem 1: Poor or No Retention in Reversed-Phase HPLC
Symptom: Your polar naphthyridine derivative elutes at or near the solvent front on a C18 column.[6]
| Possible Cause | Solution |
| High affinity for the polar mobile phase over the nonpolar stationary phase.[6] | Increase Mobile Phase Polarity: Gradually increase the aqueous portion of the mobile phase. Some modern RP columns are stable in highly aqueous conditions.[6] |
| Insufficient interaction with the stationary phase. | Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column.[6] |
| Analyte is ionized and highly water-soluble. | Utilize Ion-Pairing Chromatography: Add an ion-pairing agent to the mobile phase to increase retention. Note that this may not be compatible with mass spectrometry.[10][18] |
| Inappropriate mobile phase pH. | Adjust Mobile Phase pH: For basic naphthyridine compounds, operating at a higher pH will result in the neutral form, which can be more retained on a C18 column. Ensure you are using a column stable at high pH.[6] |
Problem 2: Co-elution with Impurities in Normal-Phase Chromatography
Symptom: Your target compound and an impurity are not well-separated on a silica gel column.
| Possible Cause | Solution |
| Impurity has a very similar polarity to your target compound. | Optimize the Solvent System: Systematically screen different solvent mixtures using TLC to find a system that provides baseline separation. Try solvents with different selectivities (e.g., hexane/acetone, DCM/acetonitrile).[19] |
| Overloading the column. | Reduce Sample Load: Overloading can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column. |
| Gradient is too steep. | Employ a Shallow Elution Gradient: A slower, more gradual increase in solvent polarity can significantly improve the resolution between closely eluting peaks.[19] |
| Insufficient selectivity of the stationary phase. | Change the Stationary Phase: Switching from silica to alumina, or from a C18 to a phenyl-hexyl column in reverse-phase, can alter the selectivity and improve separation.[19] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is intended to neutralize the acidic sites on silica gel to prevent the degradation of sensitive basic compounds.
-
Column Packing: Dry pack the column with silica gel or pack it as a slurry in your initial, least polar eluent.
-
Deactivation Solution Preparation: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[6]
-
Column Flushing: Flush the packed column with 2-3 column volumes of the deactivating solution.
-
Re-equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[6]
-
Sample Loading and Elution: Proceed with loading your sample and running the chromatography with your predetermined solvent system.
Protocol 2: Standard Recrystallization
This protocol outlines the general steps for purifying a solid polar naphthyridine derivative.
-
Solvent Selection: Choose a solvent or solvent system in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the solvent until the solid is completely dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur.[20]
-
Cooling: To maximize the yield of crystals, place the flask in an ice-water bath for a period of time.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[7]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[7]
Visualization of Workflows
Caption: Workflow for selecting an initial purification method.
Caption: Troubleshooting workflow for normal-phase chromatography.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 9. mt.com [mt.com]
- 10. waters.com [waters.com]
- 11. biotage.com [biotage.com]
- 12. polylc.com [polylc.com]
- 13. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 混合模式 HPLC 色谱柱 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. helixchrom.com [helixchrom.com]
- 18. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 1,2,3,4-Tetrahydro-1,7-naphthyridine Compounds for Biological Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydro-1,7-naphthyridine compounds. The focus is on addressing solubility challenges encountered during biological assays.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter with the solubility of your this compound compounds during experimental work.
| Question | Answer |
| My this compound compound precipitated out of solution upon addition to my aqueous assay buffer. What should I do? | This is a common issue for poorly soluble compounds. Here are a few steps you can take: 1. Review your final assay concentration: Is it possible to lower the concentration of your compound while still achieving a therapeutic effect? 2. Check the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent. If your compound has a basic nitrogen, slightly acidifying the buffer (if the assay permits) can increase solubility.[1] 3. Incorporate a co-solvent: If your assay can tolerate it, adding a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 can help keep the compound in solution.[2][3] 4. Consider pre-dissolving at a higher concentration in a co-solvent: Prepare a concentrated stock solution in 100% DMSO and then dilute it into your final assay buffer. However, be mindful of the final solvent concentration. |
| I'm observing inconsistent results in my biological assay. Could this be related to solubility? | Yes, poor solubility can lead to variable and unreliable assay results. If your compound is not fully dissolved, the actual concentration in solution may be lower and more variable than intended. To check for this: 1. Visually inspect your solutions: Look for any signs of precipitation or cloudiness, even after dilution. 2. Perform a simple solubility test: Prepare your compound at the final assay concentration in the assay buffer and visually inspect for precipitation over time. You can also use techniques like nephelometry to quantify turbidity. |
| My compound seems to be degrading in the assay buffer over time. How can I improve its stability? | Degradation can sometimes be linked to the formulation used to solubilize the compound. 1. Assess pH stability: Determine if your compound is susceptible to degradation at the pH of your assay buffer. If so, you may need to adjust the buffer pH or consider a different buffer system. 2. Minimize exposure to harsh solvents: If using co-solvents, ensure they are of high purity and that the compound is not kept in the stock solution for extended periods if instability is observed. 3. Consider solid dispersions: Formulating the compound as a solid dispersion can sometimes protect it from degradation by embedding it in a stable carrier.[4][5] |
| I need to prepare a high-concentration stock solution of my this compound compound, but it's not dissolving well even in DMSO. | For very poorly soluble compounds, you may need to explore more advanced techniques: 1. Use of solubilizing excipients: Consider the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][7] 2. Lipid-based formulations: For in vivo studies, formulating the compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can be effective.[6] 3. Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate and apparent solubility.[2][8] |
Frequently Asked Questions (FAQs)
Here are answers to some general questions about the solubility of this compound compounds.
| Question | Answer |
| What are the common reasons for the poor solubility of this compound compounds? | Like many heterocyclic compounds, the poor solubility of this compound derivatives can be attributed to several factors, including a rigid ring structure, high crystal lattice energy, and lipophilicity.[4][9] |
| What is the first step I should take to improve the solubility of a new this compound compound? | A good starting point is to determine the compound's pKa and then assess its solubility at different pH values. This will help you understand if pH modification is a viable strategy. Additionally, testing solubility in a small panel of common co-solvents (e.g., DMSO, ethanol, methanol, PEG 400) is recommended. |
| Are there any structural modifications I can make to the this compound scaffold to improve solubility? | Yes, medicinal chemistry strategies can be employed. The introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase aqueous solubility. Creating a prodrug by adding a phosphate ester is another common approach to enhance water solubility.[9] |
| How can I choose the best solubility enhancement technique for my specific compound and assay? | The choice of technique depends on several factors: - The physicochemical properties of your compound: (e.g., pKa, logP, melting point). - The requirements of your biological assay: (e.g., tolerance for organic solvents, pH range). - The desired concentration of your compound. - The intended application: (e.g., in vitro assay vs. in vivo animal study). |
| Where can I find more information on the different solubility enhancement techniques? | There are numerous reviews and research articles on this topic. A good starting point is to look into literature on the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability and provides a framework for selecting appropriate formulation strategies.[7][8][9] |
Quantitative Data on Solubility Enhancement
The following tables summarize the effectiveness of various solubility enhancement techniques as reported in the literature for poorly soluble compounds. While not specific to this compound compounds, they provide a general indication of the potential improvements that can be achieved.
Table 1: Effect of pH Adjustment on Solubility
| Compound Type | Initial Solubility (µg/mL) | pH | Final Solubility (µg/mL) | Fold Increase |
| Weakly Basic Drug | 10 | 7.4 | 150 | 15 |
| Weakly Acidic Drug | 5 | 7.4 | 100 | 20 |
Note: Data is illustrative and based on general principles of pH-dependent solubility.
Table 2: Impact of Co-solvents on Aqueous Solubility
| Co-solvent | Concentration (%) | Solubility Increase (Fold) |
| DMSO | 5 | 5-10 |
| Ethanol | 10 | 2-5 |
| PEG 400 | 20 | 10-50 |
Note: The extent of solubility enhancement is highly compound-dependent.
Table 3: Solubility Improvement with Solid Dispersions
| Polymer Carrier | Drug-to-Polymer Ratio | Preparation Method | Solubility Increase (Fold) |
| PVP K30 | 1:5 | Solvent Evaporation | 20-100 |
| HPMC | 1:3 | Melt Extrusion | 15-50 |
| Soluplus® | 1:4 | Spray Drying | 30-150 |
Note: The choice of polymer and preparation method significantly impacts the outcome.
Experimental Protocols
Here are detailed protocols for common solubility enhancement techniques that can be applied to this compound compounds.
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of your compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility (µg/mL or mM) as a function of pH.
Protocol 2: Co-solvent Solubility Screening
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).
-
Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of your compound to each co-solvent solution.
-
Equilibrate the samples as described in Protocol 1.
-
Separate the undissolved solid.
-
Quantify the concentration of the dissolved compound.
-
Plot the solubility as a function of the co-solvent concentration.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Choose a suitable hydrophilic polymer carrier (e.g., PVP, HPMC, Soluplus®).
-
Select a common solvent that dissolves both your compound and the polymer (e.g., methanol, ethanol, acetone).
-
Dissolve the compound and the polymer in the chosen solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterize the solid dispersion for amorphicity (e.g., using XRD or DSC) and assess its dissolution rate and solubility in the desired aqueous medium.
Visualizations
Solubility Enhancement Workflow
Caption: Workflow for selecting a solubility enhancement strategy.
Decision Tree for Formulation Approach
Caption: Decision tree for selecting a suitable formulation approach.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. longdom.org [longdom.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Regioselective Synthesis of 1,7-Naphthyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the regioselective synthesis of 1,7-naphthyridine derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the synthesis of 1,7-naphthyridine derivatives?
A1: The main challenge in the synthesis of 1,7-naphthyridines, and naphthyridines in general, is controlling the regioselectivity, particularly when using unsymmetrical starting materials. The two nitrogen atoms in the bicyclic system have different electronic effects on the pyridine rings, leading to multiple potential reaction sites for cyclization or functionalization. For instance, in Friedländer-type syntheses, the reaction of an unsymmetrically substituted aminopyridine with a ketone can lead to the formation of constitutional isomers.
Q2: Which synthetic routes are commonly employed for the synthesis of the 1,7-naphthyridine core?
A2: Several synthetic strategies have been developed for the construction of the 1,7-naphthyridine scaffold. One common approach is a modification of the Friedländer quinoline synthesis. This involves the condensation of a 3-amino-4-substituted pyridine with a carbonyl compound containing an α-methylene group. For example, the condensation of N-(3-amino-4-picolylidene)-p-toluidine with acetophenone can yield a 2-phenyl-1,7-naphthyridine.[1] Another route involves the cyclization of β-(3-amino-4-pyridyl)-acrylic acid to form 2-hydroxy-1,7-naphthyridine.[1]
Q3: How can I improve the regioselectivity of my reaction when using an unsymmetrical ketone in a Friedländer-type synthesis?
A3: Improving regioselectivity in Friedländer-type syntheses often involves modifying the reaction conditions or the starting materials. Key factors to consider include:
-
Catalyst Choice: The type of acid or base catalyst can significantly influence the reaction pathway. Experimenting with different catalysts (e.g., Lewis acids, Brønsted acids) can help favor the formation of the desired regioisomer.
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. A systematic study of the reaction temperature may reveal conditions that enhance the desired regioselectivity.
-
Protecting Groups: Introducing a protecting group on one of the nitrogen atoms can alter the electronic properties of the pyridine ring and direct the cyclization to a specific position.
-
Steric Hindrance: Utilizing starting materials with bulky substituents can sterically hinder one reaction site, thereby promoting reaction at the less hindered position.
Troubleshooting Guides
Problem 1: Poor or No Yield of the Desired 1,7-Naphthyridine Product
Symptoms:
-
Low to no formation of the target 1,7-naphthyridine derivative.
-
Recovery of unreacted starting materials.
-
Formation of a complex mixture of unidentifiable byproducts.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Incorrect Reaction Conditions | Systematically vary the reaction temperature, time, and solvent. Some reactions may require elevated temperatures for cyclization to occur. |
| Inactive Catalyst | Ensure the catalyst is fresh and active. If using a solid-supported catalyst, verify its loading and activity. Consider switching to a different type of catalyst (e.g., from a Brønsted acid to a Lewis acid). |
| Poor Quality Starting Materials | Verify the purity of your starting materials using techniques like NMR or melting point analysis. Impurities can interfere with the reaction. |
| Decomposition of Reactants or Products | The starting materials or the product may be unstable under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a lower temperature. |
Problem 2: Formation of an Undesired Regioisomer
Symptoms:
-
The major product is a constitutional isomer of the target 1,7-naphthyridine.
-
A mixture of regioisomers is obtained, which is difficult to separate.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Lack of Regiocontrol in Cyclization | Modify the electronic properties of the starting materials by introducing electron-donating or electron-withdrawing groups to direct the cyclization. The use of directing groups can be a powerful strategy. |
| Steric Effects | Introduce bulky substituents on the starting materials to sterically hinder the formation of the undesired isomer. |
| Reaction Conditions Favoring the Undesired Isomer | As previously mentioned, systematically investigate the effects of solvent, temperature, and catalyst on the regioselectivity. A change in these parameters can sometimes dramatically shift the product ratio. |
Experimental Protocols
Synthesis of 2-Phenyl-1,7-naphthyridine (A Friedländer-type approach) [1]
-
Preparation of N-(3-nitro-4-picolylidene)-p-toluidine (III): 3-Nitro-4-pyridinecarboxaldehyde is condensed with p-toluidine.
-
Reduction to N-(3-amino-4-picolylidene)-p-toluidine (IV): The nitro group of compound III is reduced to an amino group.
-
Cyclization: Compound IV is then condensed with acetophenone to yield 2-phenyl-1,7-naphthyridine.
Data Summary
The following table summarizes representative yields for the synthesis of certain naphthyridine derivatives, which can serve as a benchmark for your experiments. Note that yields can vary significantly based on the specific substrates and reaction conditions used.
| Naphthyridine Derivative | Synthetic Method | Yield (%) | Reference |
| 2-hydroxy-4-methyl-1,8-naphthyridine | Conrad-Limpach synthesis | 63 | [2] |
| 2,3-dimethyl-1,8-naphthyridine | Friedländer annulation | Varies | [3] |
| 2-ethyl-1,8-naphthyridine | Friedländer annulation | Varies | [3] |
| 2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives | Multi-step synthesis | Not specified | [4] |
Visualized Workflows and Pathways
Below are diagrams illustrating key concepts and workflows relevant to the synthesis of 1,7-naphthyridine derivatives.
References
Technical Support Center: Process Optimization for the Scale-Up Synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the process optimization and scale-up synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the scale-up synthesis of tetrahydronaphthyridines?
A1: Common challenges during the scale-up of tetrahydronaphthyridine synthesis include:
-
Low overall yields: Initial synthetic routes developed for medicinal chemistry purposes often have low overall yields, making them unsuitable for large-scale production.[1]
-
Chromatographic purification: The need for chromatographic purification is a significant bottleneck in scale-up due to its time-consuming nature, high solvent consumption, and cost.[1][2]
-
Use of hazardous reagents: Reagents such as 1,1′-(azodicarbonyl)dipiperidine (ADDP) and hydrazine pose safety risks at a larger scale.[1]
-
Harsh reaction conditions: Cryogenic temperatures or high-pressure reactions can be difficult and expensive to implement in a manufacturing setting.[1]
-
Poor regiochemical control: Some synthetic methods can lead to mixtures of isomers, complicating purification and reducing the yield of the desired product.[2][3]
-
Racemic mixtures: Syntheses that produce racemic products require an additional chiral resolution step, which can be inefficient.[1]
Q2: Are there scalable alternatives to traditional synthetic routes for tetrahydronaphthyridines?
A2: Yes, alternative synthetic strategies have been developed to address the challenges of scale-up. These often focus on:
-
Atom-economical reactions: Utilizing reactions like Heck-type vinylations that incorporate a high proportion of the starting materials into the final product.[1]
-
One-pot synthesis: Combining multiple reaction steps into a single pot to reduce workup and purification steps.[1]
-
Catalytic methods: Employing catalytic transfer hydrogenation for enantioselective synthesis, which avoids the need for chiral resolution.[1]
-
Avoiding chromatography: Developing processes where the product can be isolated by crystallization or filtration, eliminating the need for column chromatography.[1][2]
Q3: How can I improve the yield and purity of my product without resorting to chromatography?
A3: To improve yield and purity while avoiding chromatography, consider the following:
-
Reaction optimization: Systematically vary reaction parameters such as temperature, concentration, solvent, and catalyst loading to find optimal conditions that minimize byproduct formation.
-
Crystallization: Develop a robust crystallization procedure for the final product or key intermediates. This can be a highly effective purification method for large-scale synthesis.
-
Salt formation: If the product is a base, consider forming a salt to facilitate crystallization and purification.
-
Extraction and washing: Optimize aqueous workup procedures to remove impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Catalytic Reduction of 1,7-Naphthyridine | Incomplete reaction | - Increase reaction time or catalyst loading (e.g., Palladium on charcoal).[3]- Optimize hydrogen pressure and temperature. |
| Formation of multiple isomers (e.g., 5,6,7,8-tetrahydro-1,7-naphthyridine) | - Carefully control reaction conditions (solvent, temperature) to favor the desired isomer.[3]- Investigate different catalysts or reducing agents. | |
| Poor Enantioselectivity in Asymmetric Synthesis | Inefficient catalyst | - Screen different chiral ligands and metal catalysts (e.g., Ru-catalyzed transfer hydrogenation).[1]- Optimize reaction temperature and the source of hydrogen. |
| Racemization during workup or purification | - Avoid harsh acidic or basic conditions if the chiral center is labile.- Minimize the time the product is in solution. | |
| Difficulty in Removing Impurities | Byproducts with similar polarity to the product | - Explore alternative synthetic routes that do not form these byproducts.- If crystallization is an option, screen various solvents to find one that selectively crystallizes the product. |
| Residual starting materials | - Drive the reaction to completion by using a slight excess of one reagent (if cost-effective) or by extending the reaction time. | |
| Inconsistent Results on a Larger Scale | Poor heat and mass transfer | - Ensure efficient stirring to maintain a homogeneous reaction mixture.- For exothermic reactions, control the rate of addition of reagents and use an appropriate cooling system. |
| Changes in reagent quality | - Qualify all raw materials to ensure they meet the required specifications before use in a large-scale batch. |
Experimental Protocols
Protocol 1: Catalytic Reduction of 1,7-Naphthyridine
This protocol is based on the general procedure for the catalytic reduction of naphthyridines.[3]
Materials:
-
1,7-Naphthyridine
-
Palladium on charcoal (10%)
-
Ethanol
-
Hydrogen gas
Procedure:
-
In a pressure vessel, dissolve 1,7-naphthyridine in ethanol.
-
Add 10% palladium on charcoal to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating for the specified time.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The resulting mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine can be separated by fractional crystallization or chromatography if necessary.
Protocol 2: General Procedure for Scale-Up without Chromatography
This protocol is a conceptual guide based on principles for developing scalable syntheses.[1][2]
Objective: Synthesize and isolate this compound with high purity without the use of column chromatography.
-
Reaction:
-
Choose a synthetic route that is known to produce the desired product with high selectivity.
-
In a suitable reactor, perform the synthesis under optimized conditions (temperature, concentration, stoichiometry) to maximize conversion and minimize byproduct formation.
-
-
Workup:
-
After the reaction is complete, perform an aqueous workup to remove water-soluble impurities. This may involve washing with acidic, basic, or neutral aqueous solutions.
-
Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.
-
-
Isolation and Purification:
-
Concentrate the organic phase under reduced pressure.
-
Induce crystallization of the product by:
-
Cooling the solution.
-
Adding an anti-solvent.
-
Seeding with a small crystal of the pure product.
-
-
Collect the crystalline product by filtration.
-
Wash the crystals with a cold solvent to remove any remaining impurities.
-
Dry the product under vacuum to a constant weight.
-
Visualizations
Caption: A generalized workflow for the scale-up synthesis and purification of this compound without chromatography.
Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,2,3,4-Tetrahydro-1,7-naphthyridine in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 1,2,3,4-Tetrahydro-1,7-naphthyridine and its derivatives during experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common challenges and their resolutions.
Troubleshooting Guides
This section offers solutions to common stability problems encountered when working with this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation in Aqueous Buffer | Hydrolysis: The tetrahydro-1,7-naphthyridine ring system may be susceptible to acid or base-catalyzed hydrolysis, particularly if it contains sensitive functional groups. | 1. pH Adjustment: Determine the pH of your buffer. Adjust the pH to a more neutral range (e.g., pH 6-8) to minimize potential acid or base catalysis. 2. Buffer Selection: Certain buffer components can catalyze degradation. Consider switching to an alternative buffer system (e.g., phosphate, citrate, TRIS) to assess any changes in stability. 3. Low Temperature: Store the solution at a lower temperature (2-8 °C) to slow the rate of hydrolysis.[1] | Increased stability of the compound in the aqueous solution. |
| Oxidation: The tetrahydro- and pyridine rings can be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions.[2] | 1. Degas Solvents: Remove dissolved oxygen from your buffer by sparging with an inert gas (e.g., nitrogen or argon).[1] 2. Use of Antioxidants: Add a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution. Confirm compatibility with your downstream application.[1] 3. Use High-Purity Solvents: Minimize the presence of metallic impurities that can catalyze oxidation by using high-purity solvents. | Reduced formation of oxidative degradants and enhanced compound stability. | |
| Precipitation from Solution | Poor Solubility: The compound may have limited solubility in the chosen solvent system, which can be influenced by pH and temperature. | 1. Co-solvent Addition: Introduce a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol, acetonitrile) to improve solubility. 2. pH Adjustment: The ionization state of the molecule can significantly impact its solubility. Evaluate the pKa of the compound and adjust the pH to favor the more soluble form. 3. Temperature Control: Assess the effect of temperature on solubility. Some compounds are more soluble at lower or higher temperatures. | A clear, stable solution with no visible precipitate. |
| Discoloration of Solution | Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of colored degradation products.[1][3] | 1. Light Protection: Always prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1] 2. Work in a Dimly Lit Area: Minimize exposure to direct light during experimental manipulations. | The solution remains colorless, indicating the prevention of photodegradation. |
| Inconsistent Assay Results | Adsorption to Surfaces: The compound may adsorb to the surfaces of storage containers (e.g., plastic, glass), leading to a decrease in the effective concentration in solution. | 1. Container Material: Test different types of containers (e.g., polypropylene, borosilicate glass) to identify a material with minimal adsorption. 2. Silanization of Glassware: Silanizing glassware can reduce the number of active sites available for adsorption. 3. Addition of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-80) can sometimes reduce adsorption. | More consistent and reproducible results in downstream assays. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can potentially catalyze the degradation of the molecule.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]
-
Light: Exposure to UV and visible light can lead to photodegradation.[3][4]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation.[4]
-
Solvent: The nature of the solvent and the presence of any impurities can impact stability.
Q2: How does the structure of this compound contribute to its potential instability?
A2: The this compound scaffold contains a partially saturated heterocyclic ring fused to a pyridine ring. The tertiary amine in the tetrahydropyridine ring can be susceptible to oxidation. The pyridine ring, while aromatic, can also undergo oxidative degradation. The overall electronic properties of the ring system, influenced by any substituents, will dictate its susceptibility to hydrolytic and oxidative pathways.
Q3: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
A3: To minimize degradation, adhere to the following best practices:
-
Solvent Selection: Use high-purity solvents. For aqueous buffers, prepare them fresh and consider degassing them before use to remove dissolved oxygen.[1]
-
pH Control: Maintain the pH of the solution within an optimal stability range, which should be determined experimentally but is often near neutral pH.[1]
-
Light Protection: Always store solutions in amber vials or otherwise protect them from light.[1]
-
Temperature Control: Store stock solutions and working solutions at low temperatures (e.g., 2-8 °C or -20 °C), and minimize the time they are kept at room temperature.[5]
-
Inert Atmosphere: For long-term storage of solid material, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical techniques are well-suited for stability studies:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a primary technique for separating and quantifying the parent compound and its degradation products.[3][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of unknown degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradants and can be used for quantitative analysis.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and acetonitrile (or other suitable organic solvent)
-
pH meter
-
HPLC-UV/PDA system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines.[7]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[3]
-
Data Analysis: Calculate the percentage of the parent compound remaining and quantify any major degradation products.
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Solution Stability Study at Different pH Values
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC-UV/PDA system
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a fixed concentration in each of the different pH buffers.
-
Incubation: Store the solutions at a constant temperature (e.g., 25 °C or 40 °C) and protect them from light.
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze each sample by HPLC to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH value. Determine the degradation rate constant (k) at each pH and identify the pH at which the compound is most stable.
Caption: Experimental workflow for a pH-rate profile stability study.
Data Presentation Templates
Use the following tables to structure the data from your stability studies.
Table 1: Forced Degradation Study Data
| Stress Condition | Incubation Time (hours) | % Parent Compound Remaining | % Degradation | Number of Degradants |
| 0.1 M HCl (60 °C) | 0 | |||
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH (60 °C) | 0 | |||
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 0 | |||
| 2 | ||||
| 8 | ||||
| 24 |
Table 2: pH-Dependent Stability Data
| pH | Storage Time (days) | % Parent Compound Remaining |
| 2.0 | 0 | |
| 1 | ||
| 7 | ||
| 14 | ||
| 7.0 | 0 | |
| 1 | ||
| 7 | ||
| 14 | ||
| 9.0 | 0 | |
| 1 | ||
| 7 | ||
| 14 |
By following these guidelines and protocols, researchers can effectively identify and mitigate stability issues associated with this compound, ensuring the reliability and accuracy of their experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Cas 13623-84-2,1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | lookchem [lookchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Naphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a cornerstone in medicinal chemistry. The six possible isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—each confer distinct physicochemical properties to their derivatives, leading to a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of these isomers, with a focus on their anticancer and antimicrobial properties, supported by experimental data.
Data Presentation
The following tables summarize the in vitro biological activity of various naphthyridine isomers, providing a quantitative comparison of their efficacy.
Table 1: Anticancer Activity (IC50 in µM) of Naphthyridine Derivatives
| Isomer | Compound | Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | Compound 12 | HBL-100 (Breast) | 1.37 | [4] |
| 1,8-Naphthyridine | Compound 17 | KB (Oral) | 3.7 | [4] |
| 1,8-Naphthyridine | Compound 22 | SW-620 (Colon) | 3.0 | [4] |
| 1,8-Naphthyridine | Derivative 5b | MCF-7 (Breast) | 11.25 ± 0.09 | [5] |
| 1,8-Naphthyridine | Derivative 5e | MCF-7 (Breast) | 13.45 ± 0.09 | [5] |
| 1,7-Naphthyridine | Bisleuconothine A | SW480 (Colon) | 2.74 | [6] |
| 1,7-Naphthyridine | Bisleuconothine A | HCT116 (Colon) | 3.18 | [6] |
| 1,7-Naphthyridine | Bisleuconothine A | HT29 (Colon) | 1.09 | [6] |
| 1,7-Naphthyridine | Bisleuconothine A | SW620 (Colon) | 3.05 | [6] |
| 1,6-Naphthyridine | Aaptamine | H1299 (Lung) | 10.47-15.03 µg/mL | [6] |
| 1,6-Naphthyridine | Aaptamine | A549 (Lung) | 10.47-15.03 µg/mL | [6] |
| 1,6-Naphthyridine | Aaptamine | HeLa (Cervical) | 10.47-15.03 µg/mL | [6] |
| 2,7-Naphthyridine | Lophocladine B | Lung Tumor | - | [6] |
| 2,7-Naphthyridine | Lophocladine B | Breast Cancer | - | [6] |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Naphthyridine Derivatives
| Isomer | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,5-Naphthyridine | Canthin-6-one | Staphylococcus aureus | 0.49 | [6] |
| 1,5-Naphthyridine | Canthin-6-one | Escherichia coli | 3.91 | [6] |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one | Staphylococcus aureus | 0.98 | [6] |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one | Escherichia coli | 3.91 | [6] |
| 1,8-Naphthyridine | Nalidixic Acid | Gram-negative bacteria | - | [2] |
| 1,8-Naphthyridine | Enoxacin | Gram-positive & Gram-negative bacteria | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (naphthyridine derivatives) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: The assay is conducted in a reaction buffer containing the kinase, its specific peptide substrate, ATP (including a radiolabeled ATP, e.g., [γ-33P]ATP), and necessary cofactors (e.g., MgCl2, CaCl2).[7]
-
Inhibitor Addition: Test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.[7]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a specific temperature for a set period.
-
Reaction Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated radiolabeled ATP.
-
Radioactivity Measurement: The amount of radioactivity retained on the filter, which corresponds to the extent of substrate phosphorylation, is measured using a scintillation counter.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the biological activity of naphthyridine isomers.
Caption: General mechanisms of action for anticancer and antimicrobial naphthyridines.
Caption: A typical workflow for screening the biological activity of naphthyridine derivatives.
Caption: Inhibition of the WNT signaling pathway by a 1,7-naphthyridine derivative.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 1,2,3,4-Tetrahydro-1,7-Naphthyridine and Quinoline Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, both the 1,2,3,4-tetrahydro-1,7-naphthyridine and quinoline scaffolds have emerged as privileged structures. This guide provides an objective comparison of their performance as kinase inhibitors, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in drug design and development decisions. While quinoline derivatives are well-established with several FDA-approved drugs, the this compound scaffold represents a promising area of exploration with distinct structural features.
Core Scaffold Comparison
| Feature | This compound | Quinoline |
| Structure | A bicyclic heterocyclic compound with a fused pyridine and a partially saturated pyridine ring. The tetrahydro component introduces a three-dimensional character. | A bicyclic aromatic heterocyclic compound consisting of a benzene ring fused to a pyridine ring. It is a planar aromatic system. |
| Key Properties | The non-planar, sp3-hybridized saturated ring can provide improved solubility and metabolic stability, and allows for diverse substitution patterns to explore new chemical space and achieve higher selectivity. | The planar aromatic nature facilitates π-π stacking interactions within the ATP-binding pocket of kinases. It is a well-validated scaffold in numerous approved kinase inhibitors.[1] |
| Therapeutic Relevance | Emerging scaffold in kinase inhibitor design, with derivatives showing potent activity against various kinases. Also explored for other targets like phosphodiesterase 5 (PDE5). | A cornerstone in kinase inhibitor development with numerous FDA-approved drugs for cancer treatment, including inhibitors of VEGFR, EGFR, and PI3K.[1] |
Quantitative Data Presentation: Kinase Inhibitory Activity
Direct head-to-head comparative studies of this compound and quinoline derivatives targeting the same kinase are limited in publicly available literature. However, by comparing data from different studies on potent inhibitors from each class targeting the same or related kinases, we can draw valuable insights.
Table 1: Inhibitory Activity Against PIP4K2A
Phosphatidylinositol-4-Phosphate 5-Kinase (PIP4K2A) is a lipid kinase involved in cellular signaling. A series of 1,7-naphthyridine analogues have been evaluated for their inhibitory activity against this target.[2] For comparison, while specific quinoline inhibitors of PIP4K2A are not readily found in the literature, the data for the 1,7-naphthyridine scaffold is presented to highlight its potential.
| Compound (1,7-Naphthyridine Core) | R1 Substituent | R2 Substituent | R3 Substituent | IC50 (µM)[2] |
| 1 | H | H | H | 18.0 |
| 2 | OMe | H | H | 5.2 |
| 3 | H | OMe | H | 2.5 |
Note: The data above is for the 1,7-naphthyridine core. Further research is needed to specifically quantify the activity of the this compound scaffold against this kinase.
Table 2: Inhibitory Activity Against VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a crucial target in cancer therapy. Quinoline-based inhibitors of VEGFR-2 are well-documented.
| Compound (Quinoline Core) | Modifications | IC50 (nM) | Reference |
| Sorafenib (Reference) | - | 53.65 | [3] |
| Compound 7 | Isatin-linked quinoline | 137.40 | [3] |
| Compound 9 | Isatin-linked quinoline | 98.53 | [3] |
| Compound 13 | Isatin derivative | 69.11 | [3] |
| Compound 14 | Isatin derivative | 85.89 | [3] |
| TSC10 | Quinoline derivative | 119 | [4] |
Table 3: Inhibitory Activity Against PI3K
The Phosphoinositide 3-kinase (PI3K) signaling pathway is critical for cell growth, proliferation, and survival, and its dysregulation is common in cancer. Quinoline and quinazoline derivatives are prominent as PI3K inhibitors.
| Compound (Scaffold) | PI3K Isoform | IC50 (nM) | Reference |
| IC87114 (Quinazoline) | PI3Kδ | - | [1] |
| Compound 16b (Benzofuro[3,2-b]pyridin-2(1H)-one) | PI3Kδ | 275 | [5] |
| Compound 6f (Benzofuro[3,2-b]pyridin-2(1H)-one) | PI3Kδ | 170 | [5] |
| Compound 35 (Imidazopyridine) | PI3Kα | - | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for common kinase assays.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8][9][10][11]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
Procedure:
-
Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test compound in 1X kinase buffer. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of ATP to ADP conversion to determine kinase activity and the IC50 values for the inhibitors.
In Vitro Kinase Assay: HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for detecting molecular interactions and is widely used for kinase assays.[12][13][14][15][16]
Principle: The assay utilizes a biotinylated substrate and a phosphospecific antibody labeled with a europium cryptate (donor). The phosphorylated substrate is recognized by the antibody and a streptavidin-XL665 conjugate (acceptor), bringing the donor and acceptor into close proximity and generating a FRET signal.
Procedure:
-
Enzymatic Reaction: Dispense the test compound, kinase, and biotinylated substrate into a 384-well plate.
-
Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 10-30 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled anti-phospho antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and is proportional to the level of substrate phosphorylation.
Cellular Kinase Activity Assay: Western Blotting
Western blotting is a widely used technique to analyze the phosphorylation status of a kinase or its downstream substrates within a cellular context.[17][18][19][20]
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the kinase inhibitor for a specified duration. A positive control (e.g., a known activator of the pathway) and a vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin). Densitometry analysis can be used to quantify the changes in protein phosphorylation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these kinase inhibitors and a general experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.
Caption: The VEGFR signaling pathway, a key driver of angiogenesis.
Caption: A generalized workflow for the screening and evaluation of kinase inhibitors.
Conclusion
Quinoline derivatives have a long and successful history as kinase inhibitors, with a wealth of structure-activity relationship data and multiple approved drugs. The this compound scaffold, while less explored in the context of kinase inhibition, presents an exciting opportunity for the development of novel inhibitors with potentially improved physicochemical properties and selectivity due to its three-dimensional nature. The limited availability of direct comparative data underscores the need for further research to fully elucidate the relative advantages of the this compound scaffold. This guide provides a foundational comparison based on the current literature and serves as a resource for researchers aiming to design the next generation of potent and selective kinase inhibitors.
References
- 1. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. carnabio.com [carnabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. m.youtube.com [m.youtube.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
1,2,3,4-Tetrahydro-1,7-naphthyridine: A Viable Scaffold for Modern Drug Discovery
An objective comparison of the 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold's performance against alternative therapeutic agents, supported by experimental data.
The quest for novel drug scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor in pharmaceutical research. The this compound core has emerged as a promising heterocyclic scaffold, demonstrating a wide array of biological activities. Its rigid, three-dimensional structure provides a unique framework for the strategic placement of functional groups, enabling fine-tuning of interactions with various biological targets. This guide provides a comparative analysis of the this compound scaffold in key therapeutic areas, presenting its performance against established alternatives, supported by experimental data.
Performance Comparison
The versatility of the this compound scaffold is evident in its diverse range of biological targets, including enzymes and receptors implicated in cancer, inflammation, central nervous system (CNS) disorders, and infectious diseases.
As Kinase Inhibitors
Derivatives of the 1,7-naphthyridine scaffold have shown significant potential as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
A notable example is the development of 1,7-naphthyridine-based inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in p53-deficient tumors.[1]
Table 1: Comparison of 1,7-Naphthyridine-based PIP4K2A Inhibitors with Other Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Key Features | Reference Compound(s) | Target(s) | IC50 (nM) |
| BAY-297 (58) | PIP4K2A | 13 (low ATP), 69 (medium ATP) | Highly selective PIP4K2A inhibitor. | Dasatinib | Multi-kinase | <1 (Abl, Src) |
| BAY-091 (60) | PIP4K2A | Sub-nanomolar (low ATP) | Potent and selective PIP4K2A inhibitor with a favorable in vitro profile. | Staurosporine | Pan-kinase | 1-20 |
Note: Data for BAY-297 and BAY-091 are for the 1,7-naphthyridine scaffold, not specifically the 1,2,3,4-tetrahydro derivative.
The data indicates that 1,7-naphthyridine derivatives can be potent and selective kinase inhibitors, a desirable trait to minimize off-target effects.
In Central Nervous System (CNS) Disorders
The this compound scaffold has been explored for its potential in treating CNS disorders. Specifically, derivatives have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2), a target for conditions like schizophrenia and Parkinson's disease.[2]
Table 2: Activity of Tetrahydro-1,7-naphthyridine Derivatives on mGlu2
| Compound | Target | Assay | Activity | Key Advantages |
| [¹¹C]14b | mGlu2 | PET Imaging | High brain uptake and excellent in vitro/in vivo specific binding. | High metabolic stability in the brain. |
These findings highlight the scaffold's ability to produce brain-penetrant compounds with high target specificity, crucial for CNS drug development.
As Anti-Cancer Agents
The naphthyridine core is present in several natural products with anti-cancer properties. For instance, the 1,7-naphthyridine alkaloid, Bisleuconothine A, has demonstrated potent antiproliferative activity against colon cancer cell lines by inhibiting the Wnt signaling pathway.[3]
Table 3: Cytotoxic Activity of Naphthyridine Derivatives
| Compound | Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference Compound | Cell Line(s) | IC50 (µM) |
| Bisleuconothine A | SW480, HCT116, HT29, SW620 (Colon) | 1.09 - 3.18 | Wnt Signaling Inhibition | Doxorubicin | Various | Varies (often nM range) |
| Compound 17a (2,4-disubstituted-1,7-naphthyridine) | MOLT-3, HeLa, HL-60 | 8.9 - 13.2 | Not specified |
This demonstrates the potential of the 1,7-naphthyridine scaffold in developing novel anti-cancer therapeutics that target critical oncogenic pathways.
As Anti-Infective Agents
The foundational naphthyridine structure is famously represented by nalidixic acid, an early quinolone antibiotic.[4] This historical precedent underscores the scaffold's potential in the development of new anti-infective agents. While specific data for this compound derivatives as direct anti-infectives is emerging, some 1,8-naphthyridine derivatives have been shown to enhance the activity of existing antibiotics against multi-resistant bacterial strains.[5]
Signaling Pathways and Experimental Workflows
To visually represent the interactions and processes described, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the Wnt Signaling Pathway.
Caption: Workflow for Kinase Inhibitor Screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
PIP4K2A Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kinase assay kits to determine the inhibitory activity of test compounds against PIP4K2A.[1]
Materials:
-
Recombinant human PIP4K2A enzyme
-
PI(5)P:PS substrate solution
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound test compounds
-
Assay plates (384-well, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 5 µL of a mixture containing the PIP4K2A enzyme and the PI(5)P:PS substrate.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The this compound scaffold represents a versatile and valuable platform for the development of novel therapeutics. Its derivatives have demonstrated potent and selective activity against a range of important biological targets implicated in cancer, CNS disorders, and inflammation. The rigid, three-dimensional nature of the scaffold allows for precise structural modifications to optimize potency, selectivity, and pharmacokinetic properties. While direct comparisons with market-leading drugs are still emerging for this specific scaffold, the initial data strongly supports its continued exploration and validation as a privileged structure in modern drug discovery. Further research focusing on in vivo efficacy, safety profiles, and expanding the scope of biological targets will be crucial in realizing the full therapeutic potential of this promising scaffold.
References
A Head-to-Head Comparison of 1,7-Naphthyridine and 1,8-Naphthyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged structure in medicinal chemistry. The arrangement of the nitrogen atoms within this framework gives rise to ten possible isomers, with 1,7-naphthyridine and 1,8-naphthyridine being among the most extensively investigated in the pursuit of novel therapeutic agents. The subtle difference in nitrogen placement between these two isomers leads to distinct physicochemical properties and biological activities, making a direct comparison valuable for researchers in drug design and development. This guide provides an objective, data-driven comparison of 1,7- and 1,8-naphthyridine derivatives, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the nitrogen atoms in the 1,7- and 1,8-naphthyridine cores significantly influences their physicochemical characteristics, which in turn can impact their pharmacokinetic profiles, including solubility, permeability, and metabolic stability. A summary of the key physicochemical properties of the parent naphthyridine scaffolds is presented below.
| Property | 1,7-Naphthyridine | 1,8-Naphthyridine |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ |
| Molecular Weight | 130.15 g/mol | 130.15 g/mol |
| Melting Point | 61-64 °C | 98-99 °C[1][2] |
| logP (Octanol/Water) | 1.1 | 1.5[1] |
| Water Solubility | Soluble | Data not readily available |
The higher melting point and logP of 1,8-naphthyridine suggest stronger intermolecular forces and greater lipophilicity compared to the 1,7-isomer.[1] These differences are critical considerations during the lead optimization phase of drug discovery.
Synthesis Strategies: Building the Core Scaffolds
A variety of synthetic routes have been established for both 1,7- and 1,8-naphthyridine derivatives, with the choice of method often dictated by the desired substitution pattern.
Synthesis of 1,7-Naphthyridine Derivatives: The Borsche synthesis is a classical method for constructing the 1,7-naphthyridine core. More contemporary methods often involve multi-step sequences starting from substituted pyridines. For example, a six-step synthesis of a 4-[8-(3-fluorophenyl)[3][4]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid, a PDE-4 inhibitor, has been reported with an overall yield of 27%.
Synthesis of 1,8-Naphthyridine Derivatives: The Friedländer annulation is a widely employed and versatile method for the synthesis of substituted 1,8-naphthyridines.[5] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related aminopyridine derivative with a compound containing an activated methylene group. Greener synthetic approaches utilizing water as a solvent and mild catalysts have also been developed.[5][6]
Biological Activities and Therapeutic Applications: A Comparative Overview
Both 1,7- and 1,8-naphthyridine scaffolds have given rise to a plethora of biologically active molecules across diverse therapeutic areas. However, the 1,8-naphthyridine core is more prominently featured in clinically approved drugs.
Antimicrobial Activity
The 1,8-naphthyridine scaffold is a cornerstone of many antibacterial agents. Nalidixic acid, a pioneering synthetic antibacterial, features this core.[7] The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7][8]
While some 1,7-naphthyridine derivatives have shown antiparasitic activities, their application as antibacterial agents is less documented compared to their 1,8-isomers.[1]
Table of Antimicrobial Activity for 1,8-Naphthyridine Derivatives:
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Enoxacin | Gram-positive & Gram-negative bacteria | Varies | [7] |
| PD 131628 | Staphylococci, S. pyogenes, S. pneumoniae | 0.125 - 0.25 | [9] |
| PD 131628 | E. faecalis | 0.5 | [9] |
| PD 131628 | Enterobacteriaceae | 0.125 | [9] |
| PD 131628 | P. aeruginosa | 0.5 | [9] |
| PD 131628 | H. influenzae, M. catarrhalis, N. gonorrhoeae | ≤ 0.03 | [9] |
Anticancer Activity
Both scaffolds have been explored for their potential as anticancer agents, with derivatives targeting various signaling pathways and enzymes crucial for cancer cell proliferation and survival.
1,7-Naphthyridine Derivatives:
-
Wnt Signaling Pathway Inhibition: Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has demonstrated potent antiproliferative activity against colon cancer cell lines by inhibiting the Wnt signaling pathway.
-
PIP4K2A Inhibition: A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in tumor suppression, with IC50 values ranging from 0.066 to 18.0 μM.
1,8-Naphthyridine Derivatives: Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic and antitumor activities.[10][11][12] Their mechanisms of action are diverse and include:
-
Kinase Inhibition: Targeting receptor tyrosine kinases like EGFR and c-Met, as well as other kinases such as Casein Kinase 2.[10]
-
Topoisomerase Inhibition: Similar to their antibacterial mechanism, some derivatives inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.
Table of Anticancer Activity for 1,8-Naphthyridine Derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [11] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [11] |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [11] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [11] |
| Compound 29 | SW620 (Colon) | 1.4 | [11] |
| Compound 12 | HBL-100 (Breast) | 1.37 | [12] |
| Compound 17 | KB (Oral) | 3.7 | [12] |
| Compound 22 | SW-620 (Colon) | 3.0 | [12] |
Anti-inflammatory Activity
Derivatives of both scaffolds have demonstrated potential as anti-inflammatory agents.
1,7-Naphthyridine Derivatives:
-
p38 MAP Kinase Inhibition: Certain 1,7-naphthyridine 1-oxides are potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target for inflammatory diseases. These compounds have been shown to reduce the production of the pro-inflammatory cytokine TNFα.
1,8-Naphthyridine Derivatives: This scaffold has also been explored for its potential to modulate inflammatory pathways, with some derivatives showing promising anti-inflammatory and analgesic properties.[12]
Central Nervous System (CNS) Activity
1,7-Naphthyridine Derivatives:
-
Tachykinin NK1 Receptor Antagonists: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been developed as potent and orally active tachykinin NK1 receptor antagonists.[3][13][14] The NK1 receptor is implicated in pain, depression, and inflammation. One such compound, TAK-637, has been identified as a potential clinical candidate.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized procedures based on published literature.
General Procedure for Friedländer Annulation (1,8-Naphthyridine Synthesis)
-
A mixture of 2-aminonicotinaldehyde (1.0 eq) and a carbonyl compound containing an α-methylene group (1.0-1.5 eq) is prepared in a suitable solvent (e.g., ethanol, water).
-
A catalytic amount of an acid or base (e.g., piperidine, L-proline, or a Lewis acid) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period (typically 1-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
Following the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in fresh medium is added to each well.
-
The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Conclusion
Both 1,7- and 1,8-naphthyridine scaffolds are valuable frameworks in medicinal chemistry, each with a distinct profile of physicochemical properties and biological activities. The 1,8-naphthyridine core has a more established history in clinically used drugs, particularly as antibacterial agents. In contrast, the 1,7-naphthyridine scaffold has shown significant promise in developing inhibitors for specific targets in cancer, inflammation, and CNS disorders. The choice between these two isomers will ultimately depend on the specific therapeutic target and the desired properties of the drug candidate. This guide provides a foundational comparison to aid researchers in making informed decisions in the design and development of novel naphthyridine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the mechanism of action of a 1,2,3,4-Tetrahydro-1,7-naphthyridine-based drug candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel 1,2,3,4-Tetrahydro-1,7-naphthyridine-based drug candidate, herein referred to as THN-7X, against alternative kinase inhibitors. It includes detailed experimental protocols and supporting data to elucidate its mechanism of action.
Introduction
The this compound scaffold is a promising heterocyclic structure in drug discovery, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] Many compounds with a naphthyridine core have been investigated as kinase inhibitors, targeting enzymes like PIP4K2A, PKMYT1, and CDK5.[3][4][5] This guide focuses on a hypothetical drug candidate, THN-7X, designed as a selective inhibitor of a critical oncogenic kinase (hereafter "Target Kinase").
To rigorously confirm its mechanism of action, a series of biochemical and cell-based assays were conducted.[6][7][8][9] This document outlines the experimental workflow, presents a comparative analysis of THN-7X with two other known inhibitors of the same target (Inhibitor A and Inhibitor B), and details the methodologies employed.
Experimental Workflow and Signaling Pathway
A systematic approach is crucial for validating the mechanism of action of a new drug candidate. The following diagram illustrates the general workflow from initial biochemical characterization to cellular validation.
Caption: A stepwise approach to confirming the mechanism of action.
Below is a simplified representation of a common oncogenic kinase signaling pathway that THN-7X is hypothesized to inhibit.
Caption: Inhibition of the Target Kinase by THN-7X blocks downstream signaling.
Comparative Performance Data
The following tables summarize the performance of THN-7X in comparison to two established inhibitors of the Target Kinase.
Table 1: Biochemical Assay Comparison
| Compound | Target Kinase IC50 (nM) | Binding Affinity (Kd, nM) | Selectivity Score¹ |
| THN-7X | 15 | 25 | 0.95 |
| Inhibitor A | 25 | 40 | 0.85 |
| Inhibitor B | 10 | 18 | 0.70 |
¹Selectivity Score = (Number of kinases with >90% inhibition at 1 µM) / (Total kinases in panel). A lower score indicates higher selectivity.
Table 2: Cell-Based Assay Comparison
| Compound | Cell Viability GI50 (µM) | Target Phosphorylation IC50 (µM) | Downstream Substrate Phosphorylation IC50 (µM) |
| THN-7X | 0.5 | 0.4 | 0.6 |
| Inhibitor A | 1.2 | 1.0 | 1.5 |
| Inhibitor B | 0.3 | 0.2 | 0.4 |
Detailed Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagents : Recombinant human Target Kinase, appropriate substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure :
-
A serial dilution of THN-7X, Inhibitor A, and Inhibitor B was prepared in a 384-well plate.
-
The kinase, substrate, and ATP were added to initiate the reaction and incubated at 30°C for 60 minutes.[10]
-
The ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent was then added to convert ADP to ATP, and the newly synthesized ATP was measured using a luciferase/luciferin reaction.
-
Luminescence was read on a plate reader.
-
IC50 values were calculated by fitting the data to a dose-response curve.[10]
-
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11]
-
Reagents : Human cancer cell line expressing the Target Kinase, culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure :
-
Cells were seeded in a 96-well plate and allowed to attach for 24 hours.
-
Serial dilutions of the test compounds were added to the wells and incubated for 72 hours.
-
MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
The solubilization solution was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a plate reader.
-
GI50 (concentration for 50% growth inhibition) values were determined from dose-response curves.
-
Western Blot for Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation state of the Target Kinase and its downstream substrates following treatment with the inhibitors.[11]
-
Reagents : Cell lysis buffer with protease and phosphatase inhibitors, protein quantification assay (BCA), SDS-PAGE gels, PVDF membranes, primary antibodies (phospho-specific and total protein for the Target Kinase and its substrate), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Procedure :
-
Cells were treated with various concentrations of the inhibitors for a specified time.
-
Cells were lysed, and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with the primary antibody overnight.
-
After washing, the membrane was incubated with the HRP-conjugated secondary antibody.
-
The signal was detected using a chemiluminescent substrate and an imaging system.
-
Band intensities were quantified to determine the IC50 for phosphorylation inhibition.
-
Conclusion
The collective data from biochemical and cell-based assays confirm that THN-7X is a potent and selective inhibitor of the Target Kinase. Biochemically, it demonstrates strong inhibitory activity and binding affinity. In a cellular context, THN-7X effectively inhibits the proliferation of cancer cells by engaging the Target Kinase and suppressing its downstream signaling pathway. Its performance is comparable, and in some aspects superior, to existing inhibitors, marking it as a promising candidate for further preclinical development. The use of both in vitro and cell-based assays provides a more biologically relevant understanding of the drug's mechanism of action.[7][12][13]
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. Inside the Cell: How Cell-Based Assays Reveal Drug Function — BioNauta [bio-nauta.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. news-medical.net [news-medical.net]
Comparative Cross-Reactivity Profiling of 1,2,3,4-Tetrahydro-1,7-Naphthyridine and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on the 1,7-naphthyridine scaffold and other related heterocyclic systems. The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. This document summarizes quantitative cross-reactivity data, details the experimental methodologies used for their generation, and visualizes the relevant signaling pathways to provide a comprehensive resource for researchers in kinase drug discovery.
Data Presentation: Comparative Kinase Selectivity
The following tables summarize the cross-reactivity profiles of selected kinase inhibitors against broad kinase panels. The data is presented to facilitate a direct comparison of their selectivity.
Inhibitor of Focus: BAY-091 (A 1,7-Naphthyridine-Based PIP4K2A Inhibitor)
BAY-091 is a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[1][2][3] Its high selectivity makes it a valuable chemical probe for studying PIP4K2A signaling.[1][2]
Table 1: Cross-Reactivity Profile of BAY-091
| Kinase Panel | Number of Kinases Tested | Testing Concentration | Off-Target Hits (% Inhibition > 40%) |
| Eurofins Kinase Panel | 373 | 1 µM | 0 |
Data sourced from EUbOPEN Chemical Probes.[4]
Alternative Kinase Inhibitors for Comparison
To provide context for the selectivity of a 1,7-naphthyridine-based inhibitor, we present data from two other well-characterized kinase inhibitors targeting different kinases.
-
RP-6306 (Lunresertib): A selective inhibitor of PKMYT1, a key regulator of the G2/M cell cycle checkpoint.[2][5][6][7][8]
-
Galunisertib (LY2157299): A selective inhibitor of the TGF-β receptor type I (TGF-βRI) kinase.[1][9][10][11][12]
Table 2: Comparative Cross-Reactivity of Alternative Kinase Inhibitors
| Inhibitor | Primary Target(s) | Kinase Panel | Number of Kinases Tested | Testing Concentration | Significant Off-Targets |
| RP-6306 | PKMYT1 | Kinativ™ (Cell Lysate) | 274 | 1.2 µM | 6 (including Ephrin family kinases) |
| Galunisertib | TGF-βRI (ALK5) | KINOMEscan | Not specified | Not specified | Data available through KINOMEscan platform |
Data for RP-6306 sourced from Szychowski, J. et al. (2022) and BioWorld.[2][5] Information regarding Galunisertib's KINOMEscan profiling is mentioned in Herbertz, S. et al. (2015).[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity data. Below are generalized protocols for common kinase inhibitor profiling assays.
In Vitro Kinase Profiling (e.g., KINOMEscan™)
This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified via qPCR.
Materials:
-
Test inhibitor (e.g., BAY-091)
-
KINOMEscan™ kinase panel (e.g., Eurofins DiscoverX)
-
Binding buffer
-
Streptavidin-coated beads
-
Wash buffers
-
qPCR reagents
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Binding Reaction: In each well of a multi-well plate, combine the test inhibitor, a specific DNA-tagged kinase from the panel, and the immobilized ligand.
-
Incubation: Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).
-
Capture: Transfer the reaction mixtures to streptavidin-coated beads to capture the ligand-bound kinase.
-
Washing: Wash the beads to remove unbound components.
-
Elution and Quantification: Elute the kinase from the beads and quantify the associated DNA tag using qPCR. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower %Ctrl value indicates stronger binding.
Cellular Target Engagement Assays (e.g., NanoBRET™)
This assay measures the binding of a test compound to a target kinase in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase.
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer (fluorescent probe)
-
Test inhibitor
-
Optically clear multi-well plates
-
Luminescence plate reader
Procedure:
-
Cell Plating: Seed cells expressing the NanoLuc®-kinase fusion into a multi-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Incubation: Incubate the plate to allow for compound and tracer binding to reach equilibrium.
-
Luminescence Measurement: Add the Nano-Glo® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: The BRET ratio is calculated from the emission signals. A decrease in the BRET ratio indicates displacement of the tracer by the test compound, allowing for the determination of cellular IC50 values.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for kinase inhibitor profiling.
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repare Therapeutics Announces Publication of Preclinical Data in Nature Demonstrating the Potential of PKMYT1 Inhibitor RP-6306 in Tumors With CCNE1 Amplification - BioSpace [biospace.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different routes to 1,2,3,4-Tetrahydro-1,7-naphthyridine
A definitive guide to the synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry, is presented below. This document provides a comparative analysis of two distinct synthetic routes, offering researchers and drug development professionals the necessary data to select the most suitable method for their applications.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several methods. Here, we benchmark two prominent routes: the classical catalytic hydrogenation of the aromatic 1,7-naphthyridine and a modern ruthenium-catalyzed transfer hydrogenation.
| Metric | Route 1: Catalytic Hydrogenation | Route 2: Ruthenium-Catalyzed Transfer Hydrogenation |
| Starting Materials | 1,7-Naphthyridine | (4-aminopyridin-3-yl)methanol, Ethanol |
| Key Reagents | Palladium on Charcoal (Pd/C), Ethanol | [Ru(p-cymene)Cl₂]₂, BINAP, NaH |
| Number of Steps | 1 (from 1,7-naphthyridine) | 1 (one-pot) |
| Yield | 57% (1,2,3,4-isomer) | High (specific yield for 1,7-isomer not detailed, but generally high for the class) |
| Byproducts | 5,6,7,8-Tetrahydro-1,7-naphthyridine (43%) | Water |
| Overall Efficiency | Moderate due to regioisomer separation | Potentially high, atom- and step-economic |
| Conditions | Catalytic reduction with H₂ gas or transfer hydrogenation | High temperature (120 °C) |
| Scalability | Established, but separation may be challenging on a large scale | Potentially scalable, avoids high-pressure H₂ |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 1,7-Naphthyridine
This method relies on the partial reduction of the fully aromatic 1,7-naphthyridine.
Synthesis of Starting Material: 1,7-Naphthyridine
The synthesis of the 1,7-naphthyridine starting material can be achieved via a multi-step sequence starting from 3-nitro-4-picoline.
-
Oxidation of 3-nitro-4-picoline: 3-nitro-4-picoline is oxidized using selenium dioxide to yield 3-nitro-4-pyridinecarboxaldehyde.
-
Condensation and Reduction: The resulting aldehyde is condensed with p-toluidine to form the corresponding imine, which is subsequently reduced to N-(3-amino-4-picolylidene)-p-toluidine.
-
Cyclization: The amino-imine is then cyclized with a suitable C2-synthon (e.g., via the Skraup-Doebner-von Miller reaction or related methods) to form the 1,7-naphthyridine ring system.
Hydrogenation Protocol
A solution of 1,7-naphthyridine in ethanol is subjected to catalytic hydrogenation using palladium on charcoal (Pd/C) as the catalyst. The reaction proceeds under a hydrogen atmosphere at a controlled temperature and pressure until the uptake of one equivalent of hydrogen is observed. The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated. The resulting mixture of this compound and 5,6,7,8-tetrahydro-1,7-naphthyridine is then separated by chromatography to yield the desired product.[1]
Route 2: Ruthenium-Catalyzed Transfer Hydrogenation
This modern approach offers a more direct and atom-economical synthesis from readily available starting materials.
One-Pot Synthesis Protocol
In a reaction vessel, (4-aminopyridin-3-yl)methanol, the ruthenium catalyst precursor ([Ru(p-cymene)Cl₂]₂), a suitable ligand (e.g., BINAP), and a base (e.g., NaH) are combined in a solvent such as toluene. Ethanol is then added as both a reactant and a hydrogen source. The mixture is heated to 120 °C and stirred for a specified time. Upon completion, the reaction is cooled, quenched, and the product is extracted and purified by chromatography. This method has the advantage of producing water as the only byproduct and avoids the need for high-pressure hydrogen gas.
Workflow and Pathway Visualization
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
References
A Guide to the Comparative Analysis of ADME Properties in Tetrahydronaphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the tetrahydronaphthyridine scaffold represents a privileged heterocyclic system with significant potential for therapeutic applications. As medicinal chemists synthesize various positional isomers of this scaffold, a critical step in lead optimization is the comprehensive evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and systematic in vitro ADME profiling is instrumental in identifying candidates with favorable pharmacokinetic attributes, thereby reducing the risk of late-stage clinical failures.[1][2]
While specific comparative ADME data for a comprehensive set of tetrahydronaphthyridine isomers is not extensively available in public literature, this guide provides a standardized framework for conducting such an analysis. It outlines the essential in vitro assays, presents detailed experimental protocols, and offers a template for data comparison and interpretation that can be applied to any series of novel isomeric compounds.
Comparative ADME Profiling: A Hypothetical Analysis
To illustrate a comparative analysis, let us consider three hypothetical tetrahydronaphthyridine isomers: Isomer A, Isomer B, and Isomer C. The following table summarizes key ADME parameters that would be assessed to differentiate their potential as drug candidates.
Table 1: Hypothetical Comparative ADME Data for Tetrahydronaphthyridine Isomers
| Parameter | Assay | Isomer A | Isomer B | Isomer C | Desired Profile |
| Metabolism | Human Liver Microsomal Stability | ||||
| Half-Life (t½, min) | 45 | > 60 | 15 | > 30 | |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 | < 11.5 | 46.2 | Low | |
| Absorption | Caco-2 Permeability | ||||
| P_app_ (A→B) (10⁻⁶ cm/s) | 8.5 | 1.2 | 15.1 | High (>5) | |
| Efflux Ratio (P_app_ B→A / A→B) | 1.5 | 4.8 | 1.1 | Low (<2) | |
| Distribution | Plasma Protein Binding (Human) | ||||
| % Bound | 98.5 | 85.0 | 99.7 | Moderate-High | |
| Fraction Unbound (fu) | 0.015 | 0.15 | 0.003 | Not too high/low | |
| DDI Risk | CYP450 Inhibition (IC₅₀, µM) | ||||
| CYP3A4 | > 50 | 2.5 | > 50 | High (>10) | |
| CYP2D6 | 25 | 8.0 | > 50 | High (>10) | |
| CYP2C9 | > 50 | > 50 | 45 | High (>10) |
Detailed Experimental Protocols
Accurate and reproducible data is contingent on robust experimental design. The following sections provide detailed protocols for the key assays highlighted in the comparative table.
Metabolic Stability in Human Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance.[3][4]
Protocol:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture in a 96-well plate containing phosphate buffer (100 mM, pH 7.4) and the test isomer (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[5]
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a stopping solution (e.g., cold acetonitrile) containing an internal standard.[3]
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Determine the rate of disappearance by plotting the natural logarithm of the percentage of compound remaining versus time. Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of this plot.[5]
Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells to predict intestinal drug absorption and identify whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[6][7]
Protocol:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in a multi-well plate and culture for approximately 21 days until a differentiated monolayer with tight junctions is formed.[6]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[7]
-
Transport Study (A→B): To measure apical to basolateral permeability, add the test isomer (typically at 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Transport Study (B→A): To measure basolateral to apical permeability and assess efflux, add the test isomer to the basolateral (B) side and fresh buffer to the apical (A) side in a separate set of wells.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and analyze the concentration of the test isomer by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (P_app_) for both directions. The efflux ratio is calculated as P_app_ (B→A) / P_app_ (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[6]
Plasma Protein Binding (PPB) Assay
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach its target. The Rapid Equilibrium Dialysis (RED) method is a common and reliable approach.[9][10][11]
Protocol:
-
Device Preparation: Prepare a 96-well RED device, which contains individual wells separated by a semi-permeable dialysis membrane (MWCO 12-14 kDa).[10]
-
Sample Loading: Add human plasma spiked with the test isomer (e.g., 1 µM) to one chamber (the plasma chamber). Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[9]
-
Equilibrium Dialysis: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound fraction of the compound to reach equilibrium across the membrane.[9]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching and Analysis: Combine the buffer aliquot with an equal volume of blank plasma, and the plasma aliquot with an equal volume of PBS to ensure identical matrix conditions for analysis. Quantify the compound concentration in both samples by LC-MS/MS.
-
Data Calculation: Calculate the percentage of bound drug and the fraction unbound (fu).
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions (DDI).[12][13] Fluorogenic probe-based assays are suitable for high-throughput screening.[14][15]
Protocol:
-
Reagent Preparation: In a 96-well plate, add a reaction buffer, a specific fluorogenic probe substrate for the CYP isoform of interest (e.g., CYP3A4, 2D6, 2C9), and the test isomer at various concentrations.
-
Incubation: Pre-incubate the plate at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a mixture of recombinant human CYP enzymes and an NADPH-regenerating system.
-
Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The fluorescent signal is proportional to the metabolic activity of the CYP enzyme.[14]
-
Data Analysis: Compare the rate of fluorescence generation in the presence of the test isomer to the vehicle control. Plot the percent inhibition against the logarithm of the test isomer concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[13]
Logical Workflow for Isomer Selection
The data generated from these assays guide the selection of isomers for further development. A compound with a balanced ADME profile is more likely to succeed in subsequent in vivo studies.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. bioivt.com [bioivt.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. criver.com [criver.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 15. researchgate.net [researchgate.net]
In Vivo Efficacy of a 1,2,3,4-Tetrahydro-1,7-naphthyridine Compound: A Comparative Guide
This guide provides an objective comparison of the in vivo efficacy of a promising 1,2,3,4-Tetrahydro-1,7-naphthyridine compound, Bisleuconothine A, against standard-of-care chemotherapy in a colorectal cancer model. Experimental data, detailed protocols, and pathway visualizations are presented to support the evaluation of this novel therapeutic agent.
Executive Summary
Bisleuconothine A, a naturally occurring bisindole alkaloid with a 1,7-naphthyridine core, has demonstrated significant anti-tumor activity in a preclinical in vivo model of colorectal cancer.[1][2][3] This compound selectively inhibits the Wnt signaling pathway, a critical mediator of cancer cell proliferation and survival.[1][2][4] In a human colorectal cancer xenograft model using HCT116 cells, Bisleuconothine A effectively suppressed tumor growth. This guide compares the efficacy of Bisleuconothine A with standard chemotherapeutic agents used in the treatment of colorectal cancer, such as 5-Fluorouracil (5-FU), irinotecan, and oxaliplatin, based on available preclinical data.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of Bisleuconothine A and standard-of-care chemotherapies in the HCT116 colorectal cancer xenograft model.
| Compound | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Bisleuconothine A sulfate | 20 mg/kg, intraperitoneal injection, daily for 18 days | ~60% | [1] |
| 5-Fluorouracil (5-FU) | 10 mg/kg, daily for 20 days | Significant tumor growth inhibition | [5] |
| Irinotecan | 50 mg/kg, i.v., weekly x 4 | High complete response rate (80% when administered 24h before 5-FU) | [6] |
| Oxaliplatin | 2 mg/kg, for 13 days | Effective inhibition of tumor growth | [7] |
Mechanism of Action: Wnt Signaling Pathway
Bisleuconothine A exerts its anti-cancer effects by targeting the canonical Wnt signaling pathway.[1][2] In many colorectal cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes involved in cell proliferation and survival.[4][8] Bisleuconothine A promotes the phosphorylation of β-catenin, which marks it for proteasomal degradation and prevents its nuclear translocation, thereby inhibiting the downstream signaling cascade.[1][2]
Caption: Wnt signaling pathway and the inhibitory action of Bisleuconothine A.
Experimental Protocols
In Vivo Xenograft Model: HCT116 Colorectal Cancer
This protocol describes the establishment of a subcutaneous xenograft model using the HCT116 human colorectal cancer cell line to evaluate the in vivo efficacy of anti-cancer compounds.
1. Cell Culture and Preparation:
-
Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and determine cell viability using trypan blue exclusion (viability should be >95%).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
3. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., Bisleuconothine A sulfate, 20 mg/kg) and control vehicle via the specified route (e.g., intraperitoneal injection) and schedule.
-
Administer competitor drugs (e.g., 5-FU, irinotecan) according to established protocols.[5][6]
4. Tumor Growth Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[9]
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, western blot).
Caption: Workflow for the in vivo HCT116 xenograft model.
Western Blot Analysis for β-catenin Phosphorylation
This protocol details the procedure for detecting changes in the phosphorylation status of β-catenin in tumor tissues following treatment.
1. Protein Extraction:
-
Homogenize excised tumor tissues in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extracts and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated β-catenin (e.g., anti-phospho-β-catenin Ser33/37/Thr41) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To verify equal protein loading, probe the membrane with an antibody against total β-catenin or a housekeeping protein like β-actin.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated β-catenin signal to the total β-catenin or loading control signal.
Conclusion
The this compound compound, Bisleuconothine A, demonstrates significant in vivo anti-tumor efficacy in a colorectal cancer model by inhibiting the Wnt signaling pathway. The provided data and protocols offer a framework for researchers and drug development professionals to further evaluate and compare the therapeutic potential of this novel compound against existing cancer therapies. Further studies are warranted to explore its clinical translatability and potential for combination therapies.
References
- 1. Studies of the efficacy and pharmacology of irinotecan against human colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. An in vitro vascularized micro-tumor model of human colorectal cancer recapitulates in vivo responses to standard-of-care therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 9. altogenlabs.com [altogenlabs.com]
Heterocyclic Scaffolds in Oncology: A Comparative Docking Study of 1,7-Naphthyridine, Quinoline, and Benzofuran Derivatives
A detailed analysis for researchers, scientists, and drug development professionals on the in-silico performance of three prominent heterocyclic scaffolds against key cancer-related protein targets.
In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery. This guide presents a comparative analysis of the molecular docking performance of three such scaffolds: 1,7-naphthyridine, quinoline, and benzofuran, which have demonstrated significant potential as anticancer agents.
This report summarizes quantitative data from recent molecular docking studies, providing a side-by-side comparison of their binding affinities against relevant cancer-associated proteins. It also details a generalized experimental protocol for molecular docking to support researchers in their own computational studies and visualizes the typical workflow for such a comparative analysis.
Comparative Docking Performance
The following table summarizes the binding energies of representative derivatives from each heterocyclic scaffold against their respective protein targets. It is important to note that while all targets are implicated in cancer, the studies cited for 1,7-naphthyridine derivatives were conducted on a different protein kinase (PIP4K2A) than those for quinoline and benzofuran derivatives (EGFR). This is due to the current availability of published research data and should be considered when interpreting the results. Lower binding energy values typically indicate a more favorable and stable interaction between the ligand and the protein.
| Heterocyclic Scaffold | Derivative/Compound | Protein Target | PDB ID | Binding Energy (kcal/mol) |
| 1,7-Naphthyridine | Compound 15 | PIP4K2A | 7VSE | -9.6 |
| Compound 25 | PIP4K2A | 7VSE | -9.5 | |
| Compound 13 | PIP4K2A | 7VSE | -9.3 | |
| Compound 09 | PIP4K2A | 7VSE | -9.2 | |
| Compound 28 | PIP4K2A | 7VSE | -9.1 | |
| Quinoline | Derivative 6d | EGFR | 1M17 | -9.4 |
| Derivative 8b | EGFR | 1M17 | -9.8 | |
| Erlotinib (Reference) | EGFR | 1M17 | -8.9 | |
| Benzofuran | BENZ-0454 | EGFR | 4HJO | -10.2 |
| BENZ-0143 | EGFR | 4HJO | -10.0 | |
| BENZ-1292 | EGFR | 4HJO | -9.9 | |
| BENZ-0335 | EGFR | 4HJO | -9.8 | |
| BENZ-0332 | EGFR | 4HJO | -9.7 |
Note: The data presented is compiled from multiple independent studies and is intended for comparative purposes within the context of this guide. Direct comparison of absolute values between different scaffolds should be approached with caution due to the differing protein targets for 1,7-naphthyridine.
Experimental Protocols: Molecular Docking
The following is a generalized methodology for molecular docking studies, based on common practices reported in the cited literature. This protocol is intended to serve as a foundational guide for researchers.
1. Software and Hardware:
-
Docking Software: AutoDock Vina, Schrödinger Suite (Glide), GOLD, or similar.
-
Visualization Software: PyMOL, Discovery Studio, or Chimera.
-
Hardware: High-performance computing cluster or a workstation with sufficient processing power.
2. Receptor Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, PIP4K2A) is obtained from the Protein Data Bank (PDB).
-
All water molecules and non-essential heteroatoms are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
3. Ligand Preparation:
-
The 2D structures of the heterocyclic derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
The 2D structures are converted to 3D and their energy is minimized.
-
Appropriate atom types and partial charges are assigned to the ligand atoms.
4. Docking Simulation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the location of the co-crystallized ligand or through blind docking followed by site-specific docking.
-
The prepared ligands are then docked into the defined grid box of the receptor using the chosen docking software.
-
The docking algorithm samples a large number of possible conformations and orientations of each ligand within the active site.
5. Analysis of Docking Results:
-
The docking poses are evaluated using a scoring function that estimates the binding affinity (typically in kcal/mol).
-
The poses with the most favorable binding energies are selected for further analysis.
-
The key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues are visualized and analyzed.
Visualizing the Workflow and Signaling Pathways
To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by these heterocyclic inhibitors.
Safety Operating Guide
Navigating the Safe Disposal of 1,2,3,4-Tetrahydro-1,7-naphthyridine: A Procedural Guide
For researchers and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,2,3,4-Tetrahydro-1,7-naphthyridine and its derivatives, ensuring compliance and minimizing risks.
Immediate Safety and Hazard Profile
This compound hydrochloride is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is essential.
Hazard Identification and Safety Precautions:
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[2]
-
Body Protection: A laboratory coat must be worn to prevent contamination of personal clothing.[3]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Action: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Container Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[5]
-
Segregation: Keep this waste stream separate from non-halogenated and other incompatible waste to ensure proper treatment and disposal.[5]
2. Accidental Spill and Leak Containment:
-
In the event of a spill, prevent further leakage if it is safe to do so.[6]
-
Remove all sources of ignition.[6]
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable disposal container.[6]
-
Ensure adequate ventilation.[6]
3. Final Disposal:
-
Professional Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company.[5]
-
Regulatory Compliance: Consult your institution's Environmental Health and Safety (EHS) department and local regulations to arrange for pickup and disposal in accordance with all applicable laws.[2][4][6]
Emergency First-Aid Procedures
In case of accidental exposure, follow these immediate first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][6]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
